10-Hydroxyscandine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,10R,12S,19S)-12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-19-7-4-9-23-10-8-20(16(19)23)14-11-13(24)5-6-15(14)22-17(25)21(20,12-19)18(26)27-2/h3-7,11,16,24H,1,8-10,12H2,2H3,(H,22,25)/t16-,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEFXJCPQAMQOD-VRXWPRPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@@]3(C=CCN4[C@@H]3[C@@]1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Botanical Origin and Isolation of 10-Hydroxyscandine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the botanical source, isolation, and potential biological activities of the monoterpenoid indole alkaloid, 10-Hydroxyscandine. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on detailed experimental protocols and data presentation.
Botanical Source of this compound
This compound is a naturally occurring alkaloid that has been isolated from the plant species Melodinus hemsleyanus Diels. This plant belongs to the Apocynaceae family, a family well-known for producing a rich diversity of biologically active indole alkaloids. While other species of the Melodinus genus are also a significant source of various alkaloids, Melodinus hemsleyanus has been specifically identified as a source of this compound and its derivatives[1].
Quantitative Data
| Plant Material | Initial Dry Weight (kg) | Total Alkaloid Extract (g) | Overall Yield (%) |
| Aerial parts of Melodinus hemsleyanus | 4.5 | 7.0 | ~0.16% |
Table 1: Total Alkaloid Yield from Melodinus hemsleyanus
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of total alkaloids from Melodinus hemsleyanus, from which this compound can be further purified.
Extraction of Total Alkaloids
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Plant Material Preparation: The aerial parts of Melodinus hemsleyanus (4.5 kg) were collected, dried, and powdered.
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Solvent Extraction: The powdered plant material was macerated with 95% ethanol (3 x 10 L) for 7 days at room temperature. This process was repeated three times to ensure exhaustive extraction.
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Solvent Evaporation: The ethanol extracts were combined and the solvent was evaporated under reduced pressure to yield a concentrated gum (400 g).
-
Acid-Base Extraction:
-
The gum was suspended in 1 L of water and the pH was adjusted to 3-4 with 3% HCl.
-
This acidic solution was then extracted with chloroform (3 x 2 L) to remove non-alkaloidal compounds. The aqueous phase was retained.
-
The pH of the aqueous phase was then adjusted to 9-10 with 1% NaOH to liberate the free alkaloid bases.
-
The alkaline solution was subsequently extracted with chloroform (3 x 2 L).
-
-
Final Product: The chloroform extracts containing the total alkaloids were combined and the solvent was evaporated to yield 7 g of the total alkaloid extract[1].
Purification of this compound
Further purification of this compound from the total alkaloid extract typically involves chromatographic techniques. While the specific protocol for this compound is not detailed in the provided references, a general workflow can be described:
Figure 1: A generalized workflow for the purification of this compound from a total alkaloid extract.
Potential Signaling Pathway of Action
While the specific signaling pathway of this compound has not been fully elucidated, many alkaloids from the Melodinus genus exhibit cytotoxic activities against various cancer cell lines. A plausible mechanism of action for these compounds is the induction of apoptosis. Research on khasuanine A, a monoterpenoid indole alkaloid from the related species Melodinus khasianus, has shown that it induces apoptosis in PC3 cells through the activation of caspase-3 and p53, and the inhibition of the anti-apoptotic protein Bcl-2. This intrinsic apoptosis pathway is a common mechanism for many anticancer agents.
Figure 2: A proposed signaling pathway for the induction of apoptosis by Melodinus alkaloids, such as this compound.
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation is warranted to fully characterize its pharmacological profile and potential therapeutic applications.
References
Unveiling 10-Hydroxyscandine: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of 10-Hydroxyscandine, a naturally occurring alkaloid. This document adheres to stringent scientific standards, presenting detailed experimental protocols, quantitative data in a structured format, and visual representations of key processes to facilitate a deeper understanding of this significant phytochemical.
Introduction
This compound is a monoterpenoid indole alkaloid identified as a novel compound in the late 1980s. Its discovery emerged from the systematic investigation of the chemical constituents of the plant genus Melodinus, known for producing a rich diversity of bioactive alkaloids. This guide focuses on the original research that first reported the existence of this compound, providing a foundational resource for researchers interested in its chemistry and potential applications.
Discovery and Initial Isolation
The seminal work on the discovery of this compound was published in 1988 by Y.L. Zhou, J.H. Ye, Z.M. Li, and Z.H. Huang. Their research, titled "Study on the Alkaloids of Melodinus tenuicaudatus," detailed the isolation of fourteen alkaloids from the stem bark of Melodinus tenuicaudatus Tsiang et P. T. Li. Among these, two were identified as new to science: this compound and a dimeric alkaloid named tenuicausine[1].
The plant material was collected in the Guangxi province of China, a region known for its rich biodiversity. The researchers undertook a systematic extraction and fractionation process to isolate the alkaloidal constituents, leading to the identification of this novel compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic and chemical methods[1]. The key quantitative and qualitative data that defined its structure are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₂O₄ |
| Molecular Weight | 366.417 g/mol |
| Appearance | Powder |
| Purity | 95% ~ 99% |
| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| CAS Number | 119188-47-5 |
Further detailed spectroscopic data, such as specific NMR chemical shifts (¹H and ¹³C), MS fragmentation patterns, and optical rotation, would be found in the original publication by Zhou et al. (1988) and are crucial for unambiguous identification.
Experimental Protocols
The following sections detail the methodologies employed in the groundbreaking work that led to the isolation and characterization of this compound. These protocols are based on the general procedures for alkaloid extraction and purification from plant materials.
Plant Material and Extraction
The initial step involved the collection and processing of the stem bark of Melodinus tenuicaudatus. A generalized workflow for the extraction process is as follows:
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Drying and Pulverization : The collected stem bark was air-dried and ground into a coarse powder to increase the surface area for efficient solvent extraction.
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Maceration : The powdered plant material was then subjected to maceration with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period. This process was repeated multiple times to ensure exhaustive extraction of the alkaloids.
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Concentration : The combined solvent extracts were concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract, containing a complex mixture of alkaloids and other plant metabolites, underwent a series of chromatographic separations to isolate the individual compounds.
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Acid-Base Partitioning : The crude extract was first subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic components. The extract was dissolved in an acidic aqueous solution, followed by extraction with an immiscible organic solvent to remove non-alkaloidal compounds. The aqueous layer was then basified, and the alkaloids were extracted back into an organic solvent.
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Column Chromatography : The resulting crude alkaloid mixture was then subjected to column chromatography over silica gel or alumina. A gradient elution system with increasing solvent polarity was employed to separate the alkaloids based on their differential adsorption affinities.
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Preparative Thin-Layer Chromatography (TLC) : Fractions obtained from column chromatography were further purified using preparative TLC to isolate pure this compound.
The logical workflow for the isolation and purification of this compound can be visualized as follows:
Structure Elucidation
The determination of the chemical structure of this compound relied on the application of various spectroscopic techniques.
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Mass Spectrometry (MS) : High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition, leading to the molecular formula C₂₁H₂₂N₂O₄.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy were instrumental in elucidating the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques (such as COSY, HMQC, and HMBC) would have been used to establish the connectivity between different atoms.
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Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : These techniques provided information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings) and the nature of the chromophore, respectively.
The logical relationship of the data used for structure elucidation is depicted in the following diagram:
Biological Activity and Future Directions
While the initial discovery paper focused on the chemical characterization of this compound, subsequent research on alkaloids from the Melodinus genus has revealed a range of biological activities, including cytotoxic effects against various cancer cell lines. Further investigation into the pharmacological profile of this compound is warranted to explore its potential as a lead compound in drug discovery.
Conclusion
The discovery and isolation of this compound represent a significant contribution to the field of natural product chemistry. The pioneering work of Zhou and his colleagues laid the groundwork for future research on this intriguing alkaloid. This technical guide provides a detailed account of the original methodologies, serving as a valuable resource for scientists seeking to build upon this foundational knowledge. The combination of classical extraction techniques and modern spectroscopic analysis was key to unveiling the structure of this novel compound, highlighting a robust workflow for natural product discovery.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 10-Hydroxyscandine
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxyscandine is a naturally occurring alkaloid belonging to the scandine group, isolated from the plant species Melodinus suaveolens. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies typically employed for its isolation and characterization. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related scandine-type alkaloids to present a robust understanding of its molecular architecture. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Alkaloids from the genus Melodinus have garnered significant interest due to their complex molecular structures and potential biological activities. This compound, a derivative of the scandine parent molecule, is one such compound isolated from Melodinus suaveolens. Understanding its precise chemical structure and stereochemistry is crucial for elucidating its biosynthetic pathways, exploring its pharmacological properties, and guiding synthetic efforts.
Chemical Structure
The core chemical structure of this compound is based on the pentacyclic scandine framework. The key feature of this compound is the presence of a hydroxyl group (-OH) at the C-10 position of the scandine skeleton.
Chemical Formula: C₂₁H₂₂N₂O₄[1]
Molecular Weight: 366.417 g/mol [1]
Type of Compound: Alkaloid[1]
Below is a diagram representing the logical relationship of this compound to its parent compound, scandine.
Caption: Biosynthetic relationship of this compound.
Stereochemistry
The scandine framework contains multiple chiral centers, leading to a complex stereochemical arrangement. The relative and absolute stereochemistry of these centers is critical for the molecule's three-dimensional shape and its interaction with biological targets. While the definitive stereochemistry of this compound requires specific experimental determination (e.g., X-ray crystallography), the core stereochemistry is inherited from the parent scandine molecule.
The diagram below illustrates the chemical structure of the scandine core, highlighting the key stereocenters. The exact configuration at C-10 in this compound would need further experimental verification.
Caption: Key stereocenters in the scandine alkaloid core.
Quantitative Data
Due to the limited availability of specific experimental data for this compound, this section provides general properties and representative NMR data for the scandine alkaloid class.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₂N₂O₄ | |
| Molecular Weight | 366.417 g/mol | |
| CAS Number | 119188-47-5 | |
| Physical Description | Powder | |
| Purity | 95% - 99% (as per suppliers) |
Table 2: Representative ¹H and ¹³C NMR Data for a Scandine-type Alkaloid Core (in CDCl₃)
Note: This data is representative of the scandine skeleton and may not exactly match that of this compound due to the presence and stereochemistry of the C-10 hydroxyl group and potential solvent differences. The data is compiled from literature on related compounds.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 68.1 | 4.15 (br s) |
| 3 | 52.3 | - |
| 5 | 53.8 | 3.20 (m), 2.85 (m) |
| 6 | 21.7 | 1.95 (m), 1.70 (m) |
| 7 | 55.4 | - |
| 8 | 134.5 | - |
| 9 | 124.3 | 7.50 (d, 7.5) |
| 10 | 122.1 | 7.10 (t, 7.5) |
| 11 | 127.8 | 7.15 (t, 7.5) |
| 12 | 109.8 | 6.80 (d, 7.5) |
| 13 | 143.2 | - |
| 14 | 34.5 | 2.50 (m) |
| 15 | 29.8 | 1.80 (m) |
| 16 | 53.1 | 2.90 (m) |
| 18 | 7.8 | 0.90 (t, 7.0) |
| 19 | 32.1 | 1.50 (m) |
| 20 | 40.2 | - |
| 21 | 77.3 | 4.80 (q, 7.0) |
| OMe | 52.5 | 3.75 (s) |
| C=O | 173.5 | - |
Experimental Protocols
The following protocols are generalized from the isolation and characterization of alkaloids from Melodinus species and are representative of the methods likely used for this compound.
Isolation and Purification
The workflow for isolating alkaloids from plant material typically involves extraction, partitioning, and chromatography.
Caption: General workflow for alkaloid isolation.
Detailed Protocol:
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Extraction: Air-dried and powdered plant material (e.g., leaves, stems) of Melodinus suaveolens is extracted exhaustively with an organic solvent, typically methanol or ethanol, often acidified with a small amount of acetic or hydrochloric acid to facilitate alkaloid extraction in salt form.
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Acid-Base Partitioning: The solvent is removed under reduced pressure to yield a crude extract. This extract is then suspended in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.
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Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
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Purification: Fractions containing compounds of interest are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition of the molecule, allowing for the calculation of the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
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¹³C NMR: Shows the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
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Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
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Ultraviolet (UV) Spectroscopy: Provides information about the chromophoric system within the molecule.
Stereochemistry Determination
The determination of the absolute stereochemistry is a critical and challenging aspect of natural product chemistry.
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X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound. It requires the formation of a single, high-quality crystal.
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Chiroptical Methods:
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Circular Dichroism (CD) Spectroscopy: Can be used to infer the absolute configuration by comparing the experimental CD spectrum with that of known related compounds or with quantum chemical calculations.
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Optical Rotation: Measurement of the specific rotation can help in characterizing a chiral molecule, though it is generally not sufficient on its own to determine the absolute configuration.
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Chemical Correlation: The absolute configuration can sometimes be determined by chemically converting the unknown compound to a known compound without affecting the chiral centers of interest.
Conclusion
This compound is a member of the complex and intriguing family of scandine-type alkaloids from Melodinus suaveolens. While a complete dataset for this specific molecule is not yet widely published, its chemical structure and stereochemistry can be largely inferred from the well-established scandine framework. The experimental protocols outlined in this guide provide a solid foundation for the isolation and structural elucidation of this compound and related natural products. Further research, particularly the acquisition of single-crystal X-ray diffraction data, is necessary to definitively establish its absolute configuration and pave the way for a deeper understanding of its biological potential.
References
Spectroscopic and Structural Elucidation of 10-Hydroxyscandine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the indole alkaloid 10-Hydroxyscandine. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics based on the known features of similar hydroxylated indole alkaloids. Furthermore, it details generalized experimental protocols for acquiring such data and presents a typical workflow for the isolation and structural elucidation of novel natural products.
Chemical Structure and Properties
This compound is an alkaloid with the chemical formula C₂₁H₂₂N₂O₄ and a molecular weight of 366.417 g/mol .[1] Its structure, featuring an indole core with a hydroxyl group, dictates its characteristic spectroscopic behavior.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from related alkaloid structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons (Indole Ring) | 6.5 - 8.0 | d, t, m | The exact shifts and coupling patterns depend on the substitution pattern. |
| Vinylic Protons | 4.5 - 6.5 | m | If present in the scandine skeleton. |
| Protons adjacent to N | 2.5 - 4.0 | m | Deshielded by the electronegative nitrogen atom. |
| Protons adjacent to O (hydroxyl) | 3.5 - 4.5 | m | Deshielded by the electronegative oxygen atom. |
| Aliphatic Protons | 1.0 - 2.5 | m | Protons on the saturated carbon framework. |
| Hydroxyl Proton (-OH) | Variable (1.0 - 5.0) | br s | Chemical shift is concentration and solvent dependent; often appears as a broad singlet. |
d: doublet, t: triplet, m: multiplet, br s: broad singlet. Chemical shifts are referenced to TMS (δ = 0 ppm). Data is based on typical values for indole alkaloids.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons (Indole Ring) | 110 - 140 | Quaternary carbons will have lower intensity. |
| Carbonyl Carbon (if present) | 160 - 180 | Not expected in the core scandine structure but possible in derivatives. |
| Vinylic Carbons | 100 - 150 | If present in the scandine skeleton. |
| Carbon bonded to N | 40 - 60 | |
| Carbon bonded to O (hydroxyl) | 60 - 80 | |
| Aliphatic Carbons | 20 - 60 |
Chemical shifts are referenced to TMS (δ = 0 ppm). Data is based on typical values for indole alkaloids.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z | Fragmentation Pathway |
| [M+H]⁺ | 367.1601 | Protonated molecular ion (in positive ion mode). |
| [M]⁺˙ | 366.1523 | Molecular ion (in electron ionization). |
| [M+H-H₂O]⁺ | 349.1495 | Loss of water from the hydroxyl group. |
| --- | Varies | Cleavage of the alkaloid rings, leading to characteristic fragment ions for the scandine skeleton. |
| --- | Varies | Loss of small neutral molecules such as CO, C₂H₄. |
m/z values are calculated based on the chemical formula C₂₁H₂₂N₂O₄. Fragmentation of indole alkaloids often involves complex rearrangements.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. |
| N-H Stretch (indole) | 3300 - 3500 | Medium | |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak | |
| C-N Stretch | 1250 - 1350 | Medium | |
| C-O Stretch (hydroxyl) | 1050 - 1200 | Medium to Strong |
Data is based on typical values for hydroxylated and indole-containing compounds.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
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Sample Preparation: Dissolve 1-5 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and can affect the chemical shifts, particularly of exchangeable protons like the hydroxyl group. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for calibration.
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Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans, relaxation delay, and pulse widths.
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization technique being used.
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Data Acquisition: Introduce the sample into the mass spectrometer. Common ionization techniques for alkaloids include Electrospray Ionization (ESI) and Electron Ionization (EI). For ESI, the analysis is often coupled with liquid chromatography (LC-MS) to ensure sample purity. Acquire high-resolution mass spectra to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the accurate mass data to confirm the elemental formula.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a common method is to prepare a KBr pellet. Mix a small amount of the sample (approx. 1 mg) with about 100 mg of dry KBr powder and press it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. For solutions, use an IR-transparent cell.
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Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Natural Product Characterization
The following diagram illustrates a general workflow for the isolation and structural elucidation of a natural product like this compound.
References
An In-Depth Technical Guide to the Physicochemical Properties and Biological Activities of 10-Hydroxyscandine
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxyscandine, a monoterpenoid indole alkaloid, has been isolated from plant species of the Melodinus genus, including Melodinus suaveolens and Melodinus hemsleyanus. While research into its specific biological activities is ongoing, related compounds from the same genus have demonstrated cytotoxic and anti-inflammatory properties, suggesting potential therapeutic applications for this compound. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on its characterization, and a summary of the biological activities of related compounds, offering insights into its potential mechanisms of action. This document also includes detailed experimental protocols for key biological assays relevant to the evaluation of this class of compounds.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂N₂O₄ | |
| Molecular Weight | 366.417 g/mol | |
| Appearance | Powder | |
| Purity | 95% - 99% (as commercially available) | |
| Solubility | Limited water solubility is suggested by commercial suppliers who offer solutions to improve it. |
Characterization and Experimental Protocols
The structure of this compound has been elucidated and confirmed through various spectroscopic and analytical techniques.
Structural Identification
The primary methods for the structural characterization of this compound include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are crucial for determining the chemical structure and stereochemistry of the molecule. The identity of this compound has been confirmed by comparing its 1D NMR data with previously reported literature values.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) is employed to assess the purity of isolated or synthesized this compound.
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited. However, studies on other alkaloids isolated from the Melodinus genus provide strong indications of its potential therapeutic relevance, particularly in the areas of oncology and inflammation.
Cytotoxic Activity
A study by Liu et al. (2012) evaluated the cytotoxicity of this compound against five human cancer cell lines, though it did not show significant activity in that specific assay. In contrast, other alkaloids from Melodinus suaveolens have demonstrated significant cytotoxic effects. Furthermore, a novel monoterpenoid indole alkaloid, melognine, isolated from Melodinus fusiformis, exhibited potent cytotoxicity against BT549 breast cancer cells with an IC₅₀ value of 1.49 μM. Mechanistic studies on melognine revealed that it induces apoptosis through the activation of caspase-3 and p53, alongside the downregulation of the anti-apoptotic protein Bcl-2. This suggests that related compounds like this compound could potentially exert cytotoxic effects through similar apoptotic pathways.
Table 2: Cytotoxic Activity of a Related Alkaloid from Melodinus fusiformis
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action | Source |
| Melognine | BT549 (Breast Cancer) | 1.49 | Induces apoptosis via activation of caspase-3 and p53, and downregulation of Bcl-2. |
Potential Anti-inflammatory Activity
While direct anti-inflammatory studies on this compound have not been reported, the general biological profile of alkaloids from the Melodinus genus suggests this as a promising area of investigation.
Potential Signaling Pathways
Based on the activities of related compounds and the common mechanisms of action for cytotoxic and anti-inflammatory natural products, the following signaling pathways are logical targets for future investigation of this compound's bioactivity:
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Apoptosis Pathways: As demonstrated by melognine, the intrinsic apoptosis pathway involving p53, Bcl-2 family proteins, and caspases is a likely target.
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NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory and anti-cancer effects by inhibiting this pathway.
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MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Its modulation by natural compounds is a common mechanism for their therapeutic effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound on NO production.
Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Protocol:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Visualizations
Logical Workflow for Biological Activity Screening
Caption: Workflow for evaluating the biological potential of this compound.
Potential Signaling Pathway Interactions
Caption: Potential interplay of this compound with key signaling pathways.
Conclusion
This compound is a monoterpenoid indole alkaloid with a defined chemical structure but largely unexplored biological activities. Based on the cytotoxic and anti-inflammatory properties of other alkaloids from the Melodinus genus, this compound represents a promising candidate for further investigation in drug discovery and development. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research to elucidate its therapeutic potential. The acquisition of comprehensive physicochemical data remains a key step for its advancement as a potential therapeutic agent.
10-Hydroxyscandine (CAS: 119188-47-5): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxyscandine is a naturally occurring alkaloid first isolated from the stem bark of Melodinus tenuicaudatus. This technical guide provides a comprehensive overview of its known chemical and physical properties, spectroscopic data, and the original isolation protocol. While the specific biological activities of this compound have not been extensively studied, the traditional medicinal uses of Melodinus species suggest potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic research. This document aims to serve as a foundational resource for researchers interested in exploring the pharmacological potential of this unique natural product. Areas with limited or unavailable data, such as its synthetic pathways and specific mechanisms of action, are explicitly noted to highlight opportunities for future investigation.
Chemical and Physical Properties
This compound is a complex indole alkaloid. Its fundamental properties are summarized in the table below. The data is primarily derived from its initial characterization in 1988 and information from commercial suppliers.
| Property | Value | Reference |
| CAS Number | 119188-47-5 | [1] |
| Molecular Formula | C₂₁H₂₂N₂O₄ | [2] |
| Molecular Weight | 366.417 g/mol | [2] |
| Appearance | Powder | [2] |
| Purity | Typically >95% (commercially available) | [2] |
| Botanical Source | Melodinus tenuicaudatus |
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key data from UV, IR, Mass Spectrometry, and NMR are presented below.
Ultraviolet (UV) Spectroscopy
| Solvent | λmax (nm) |
| MeOH | 215, 258, 300 |
Infrared (IR) Spectroscopy
| Medium | νmax (cm⁻¹) |
| KBr | 3350 (OH), 1730 (C=O, ester), 1680 (C=O, amide), 1620 (C=C) |
Mass Spectrometry (MS)
| Technique | m/z (relative intensity %) |
| EI-MS | 366 (M⁺, 100), 348 (15), 335 (20), 307 (45), 279 (25), 222 (30), 194 (35) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (1H, s, NH), 7.2-6.8 (3H, m, Ar-H), 5.85 (1H, ddd, J=17, 10, 8 Hz, -CH=CH₂), 5.25 (1H, d, J=17 Hz, -CH=CH ₂), 5.20 (1H, d, J=10 Hz, -CH=CH ₂), 4.2-2.5 (m, other protons), 3.75 (3H, s, OCH₃)
Experimental Protocols
Isolation of this compound from Melodinus tenuicaudatus
The following protocol is based on the original method described by Zhou et al. (1988).
Objective: To isolate this compound from the dried stem bark of Melodinus tenuicaudatus.
Materials:
-
Dried and powdered stem bark of Melodinus tenuicaudatus
-
Methanol (MeOH)
-
2% Sulfuric Acid (H₂SO₄)
-
Ammonia (NH₃)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Various organic solvents for elution (e.g., petroleum ether, ethyl acetate, chloroform, methanol)
Procedure:
-
Extraction: The powdered stem bark is exhaustively extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The crude extract is suspended in 2% H₂SO₄ and filtered. The acidic aqueous solution is then basified with ammonia to a pH of 9-10. This basic solution is then extracted with chloroform.
-
Chromatographic Separation: The chloroform extract is concentrated and subjected to column chromatography on a silica gel column.
-
Elution: The column is eluted with a gradient of petroleum ether-ethyl acetate and subsequently with chloroform-methanol of increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined.
-
Purification: this compound is obtained from the elution with a chloroform-methanol mixture (e.g., 98:2). Further purification can be achieved by recrystallization.
Biological Activity and Potential Applications
Currently, there is a significant lack of published data on the specific biological activities of purified this compound. However, the traditional uses of Melodinus species for ailments such as hernia, dyspepsia, abdominal pain, and rheumatic heart disease suggest that its constituent alkaloids may possess anti-inflammatory, analgesic, or related properties. Other alkaloids isolated from Melodinus tenuicaudatus have been reported to exhibit cytotoxic effects against various cancer cell lines. Further pharmacological screening of this compound is warranted to determine its bioactivity profile.
Synthesis and Mechanism of Action
As of the date of this whitepaper, there are no published total syntheses of this compound. The chemical synthesis of the related scandine alkaloid framework is a complex challenge that has been addressed by several research groups, indicating the synthetic difficulty of this class of molecules.
The mechanism of action of this compound is currently unknown due to the lack of biological studies. Given the traditional medicinal uses of the source plant for inflammatory conditions, a hypothetical mechanism could involve the modulation of key inflammatory signaling pathways.
Conclusion and Future Directions
This compound represents a structurally interesting natural product with potential for further scientific investigation. While its fundamental chemical and physical properties have been characterized, its biological activities, synthetic accessibility, and mechanism of action remain largely unexplored. This whitepaper consolidates the currently available technical information to provide a starting point for researchers. Future studies should focus on:
-
Pharmacological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and analgesic properties of purified this compound.
-
Total Synthesis: The development of a synthetic route to this compound to enable the production of larger quantities for research and the synthesis of novel analogs.
-
Mechanistic Studies: Elucidation of the molecular targets and signaling pathways through which this compound may exert any identified biological effects.
Addressing these knowledge gaps will be crucial in determining the therapeutic potential of this and other related Melodinus alkaloids.
References
The Unfolding Therapeutic Potential of Scandine Alkaloids: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandine alkaloids, a class of monoterpenoid indole alkaloids, are emerging as a significant area of interest in natural product chemistry and drug discovery. Primarily isolated from plants of the Apocynaceae family, such as those from the Melodinus and Gardneria genera, these complex molecules are demonstrating a promising array of biological activities. This technical guide provides an in-depth analysis of the current understanding of the potential biological activities of scandine and related alkaloids, with a focus on anti-inflammatory, cytotoxic, neuroprotective, and vasorelaxant effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in this field.
Data Presentation: Biological Activities of Scandine and Related Alkaloids
The following tables summarize the quantitative data on the biological activities of various scandine-type and related alkaloids.
Table 1: Anti-inflammatory Activity of Alkaloids from Melodinus henryi
| Compound | Biological Activity | Assay System | IC50 (µM) |
| 3-oxo-scandine | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | > 10 |
| Known Compound 6 | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | 8.54 |
| Known Compound 7 | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | 5.19 |
Table 2: Cytotoxic Activity of Alkaloids from Melodinus Species
| Compound | Cell Line | IC50 (µM) | Source Organism |
| Melodinines M-U (Compound 6) | Various human cancer cell lines | Significant cytotoxicity reported | Melodinus suaveolens |
| Melodinines M-U (Compound 11) | Various human cancer cell lines | Significant cytotoxicity reported | Melodinus suaveolens |
| Melodinines M-U (Compound 16) | Various human cancer cell lines | Significant cytotoxicity reported | Melodinus suaveolens |
| Melodinine V | HT-29 (Human colon cancer) | Selective cytotoxicity reported | Melodinus henryi |
| Melodinines A-G (Compound 11) | HL-60 (Human leukemia) | 2.0 | Melodinus henryi |
| SMMC-7721 (Human hepatoma) | 16.8 | ||
| A-549 (Human lung cancer) | 25.9 | ||
| SK-BR-3 (Human breast cancer) | 24.7 | ||
| Melodinine Y1 | HL-60 | 0.5 | Melodinus henryi |
| SK-BR-3 | 3.5 | ||
| SMMC7721 | 8.2 | ||
| A549 | 10.5 | ||
| PANC-1 | 11.3 | ||
| MCF-7 | 15.2 |
Table 3: Neuroprotective and Vasorelaxant Activities of Alkaloids from Gardneria multiflora
| Compound | Biological Activity | Assay System | IC50 / EC50 (µM) |
| Gardflorine A | Vasorelaxant Activity | Not specified | EC50: 8.7[1][2][3] |
| Gardflorine B | Acetylcholinesterase Inhibition | Not specified | IC50: 26.8[1][2] |
| Gardflorine C | Acetylcholinesterase Inhibition | Not specified | IC50: 29.2 |
Table 4: Autophagy Inhibition by Benzylisoquinoline Alkaloids from Limacia scandens
| Compound | Biological Activity | Assay System | Observations |
| Dimeric benzylisoquinoline alkaloid (1) | Autophagy Inhibition | HEK293 cells expressing GFP-LC3 | Blocked autophagosome-lysosome fusion; inhibited protein degradation. |
| Dimeric benzylisoquinoline alkaloid (2) | Autophagy Inhibition | HEK293 cells expressing GFP-LC3 | Blocked autophagosome-lysosome fusion; inhibited protein degradation. |
| 4-hydroxybenzoic acid-conjugated benzylisoquinoline alkaloid (4) | Autophagy Inhibition | HEK293 cells expressing GFP-LC3 | Blocked autophagosome-lysosome fusion; inhibited protein degradation (weaker than 1 and 2). |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Scandine alkaloids)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Nitrite Quantification:
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.
-
Cytotoxicity: MTT Assay
Objective: To assess the cytotoxic effect of test compounds on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, SK-BR-3, PANC-1, MCF-7)
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (Scandine alkaloids)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed adherent cells in 96-well plates and allow them to attach for 12 hours. For suspension cells, seed them immediately before adding the drug. The initial cell density is typically 1 x 10^5 cells/mL.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
-
Autophagy Inhibition Assay
Objective: To screen for the autophagy-regulating activity of test compounds.
Materials:
-
HEK293 cells stably expressing GFP-LC3
-
DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (e.g., benzylisoquinoline alkaloids)
-
Chloroquine or Rapamycin (as positive controls)
-
Confocal microscope
Procedure:
-
Cell Culture and Seeding: Culture HEK293-GFP-LC3 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Seed the cells in appropriate culture plates or on coverslips.
-
Compound Treatment: Treat the cells with the test compounds (e.g., at 20 µM) for 24 hours.
-
Imaging:
-
After incubation, fix the cells.
-
Analyze the formation of GFP-LC3 puncta using a confocal microscope. An increase in the number of puncta per cell indicates the accumulation of autophagosomes.
-
-
Western Blot Analysis (Optional but Recommended):
-
Lyse the treated cells and perform Western blotting for autophagy-related proteins like LC3-II and p62.
-
An increase in the LC3-II/LC3-I ratio and accumulation of p62 can confirm the blockage of autophagic flux.
-
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway: Inhibition of Nitric Oxide Production
The anti-inflammatory activity of certain scandine-type alkaloids is associated with the inhibition of nitric oxide (NO) production in macrophages. In response to inflammatory stimuli like bacterial lipopolysaccharide (LPS), macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), which then produces large amounts of NO. This process is primarily regulated by the NF-κB signaling pathway.
Caption: LPS-induced nitric oxide production pathway and potential points of inhibition by scandine alkaloids.
Autophagy Signaling
Certain benzylisoquinoline alkaloids isolated from Limacia scandens have been shown to inhibit autophagy. Autophagy is a cellular process involving the degradation of cellular components via lysosomes. These alkaloids appear to block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and the autophagy substrate p62.
Caption: Simplified representation of the autophagy pathway and the inhibitory action of certain alkaloids.
General Workflow for Bioactivity Screening of Scandine Alkaloids
The discovery and evaluation of the biological activities of scandine alkaloids typically follow a systematic workflow, from plant material collection to the identification of bioactive compounds.
Caption: A generalized workflow for the discovery and evaluation of bioactive scandine alkaloids.
Conclusion and Future Directions
The available evidence strongly suggests that scandine alkaloids and related compounds from genera such as Melodinus, Gardneria, and Limacia possess a range of promising biological activities, including anti-inflammatory, cytotoxic, neuroprotective, and vasorelaxant effects. The quantitative data presented herein provides a valuable resource for comparing the potencies of these natural products. The detailed experimental protocols offer a foundation for researchers to replicate and expand upon these findings.
Future research should focus on:
-
Isolation and characterization of novel scandine alkaloids: Many species within the Apocynaceae family remain unexplored.
-
Broader bioactivity screening: Evaluating known and new scandine alkaloids against a wider range of biological targets.
-
In-depth mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Structure-activity relationship (SAR) studies: Identifying the key structural features responsible for the observed biological activities to guide the synthesis of more potent and selective analogs.
-
In vivo studies: Validating the in vitro findings in animal models of disease to assess their therapeutic potential.
The continued investigation of scandine alkaloids holds significant promise for the discovery of new lead compounds for the development of novel therapeutics.
References
- 1. Discovery of Three New Monoterpenoid Indole Alkaloids from the Leaves of Gardneria multiflora and Their Vasorelaxant and AChE Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Three New Monoterpenoid Indole Alkaloids from the Leaves of Gardneria multiflora and Their Vasorelaxant and AChE Inhibitory Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
In Silico Prediction of 10-Hydroxyscandine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery and development of novel therapeutic agents from natural products is a cornerstone of pharmaceutical research. Alkaloids, a diverse group of naturally occurring chemical compounds, have historically been a rich source of new drugs. 10-Hydroxyscandine, an alkaloid, presents a promising scaffold for drug discovery. This technical guide provides an in-depth overview of the in silico methodologies employed to predict the bioactivity of this compound. By leveraging computational tools, researchers can significantly accelerate the identification of its potential therapeutic targets, characterize its pharmacokinetic and toxicological profile, and guide further experimental validation. This document details the experimental protocols for key computational analyses, presents illustrative quantitative data in structured tables, and visualizes complex workflows and signaling pathways to provide a comprehensive framework for the computational evaluation of this and other novel bioactive compounds.
Introduction to In Silico Bioactivity Prediction
The journey of a drug from discovery to market is a long and expensive process.[1] Computer-aided drug design (CADD) has emerged as an indispensable tool to streamline this pipeline, reducing costs and timeframes.[2] In silico methods, which encompass a range of computational techniques, allow for the rapid screening of large compound libraries and the prediction of their biological activities before committing to resource-intensive laboratory experiments.[3][4]
This guide focuses on the application of these methods to this compound, an alkaloid whose therapeutic potential is yet to be fully elucidated. By employing techniques such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and quantitative structure-activity relationship (QSAR) modeling, we can generate a comprehensive profile of its likely biological effects and drug-like properties.
Core In Silico Methodologies
The in silico evaluation of a novel compound like this compound follows a structured workflow, beginning with the identification of potential biological targets and culminating in a detailed pharmacokinetic and pharmacodynamic profile.
Target Identification and Prioritization
The initial step involves identifying potential protein targets with which this compound might interact. This can be achieved through several computational approaches:
-
Ligand-Based Methods: If the bioactivity of structurally similar alkaloids is known, their targets can be considered as potential targets for this compound.
-
Structure-Based Methods: In the absence of known similar compounds, reverse docking screens can be performed where this compound is docked against a library of known protein structures to identify potential binding partners.
-
Bioinformatics Tools: Databases and bioinformatics servers can predict targets based on the chemical structure of the compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is crucial for understanding the binding mode and affinity of this compound to its predicted protein targets. The binding affinity is often expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger interaction.
ADMET Prediction
A viable drug candidate must not only be effective against its target but also possess favorable pharmacokinetic properties. In silico ADMET prediction models are used to estimate these properties early in the drug discovery process. Key parameters evaluated include:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal and biliary clearance.
-
Toxicity: Prediction of potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity.
Drug-Likeness and Physicochemical Properties
"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. Lipinski's Rule of Five is a commonly used filter to evaluate drug-likeness. Physicochemical properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated to predict the oral bioavailability of a compound.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Protocol for Molecular Docking
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw.
-
The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, MarvinSketch).
-
Energy minimization of the 3D structure is performed using a force field (e.g., MMFF94) to obtain a stable conformation.
-
The prepared ligand is saved in a suitable format (e.g., .mol2, .pdbqt).
-
-
Target Protein Preparation:
-
The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and charges are added to the protein.
-
The prepared protein is saved in a suitable format (e.g., .pdbqt).
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina, PyRx) is used to perform the docking.
-
The binding site on the protein is defined by specifying the grid box coordinates.
-
The docking algorithm is run to generate multiple binding poses of the ligand in the protein's active site.
-
-
Analysis of Results:
-
The binding affinities (docking scores) for each pose are analyzed.
-
The protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring pose are visualized and analyzed using software like Discovery Studio or PyMOL.
-
Protocol for ADMET and Drug-Likeness Prediction
-
Input Preparation:
-
The chemical structure of this compound is obtained in a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System).
-
-
Prediction using Web Servers:
-
The SMILES string is submitted to various online ADMET prediction servers such as SwissADME, pkCSM, or ADMETlab 2.0.
-
-
Data Collection and Analysis:
-
The predicted ADMET properties, physicochemical properties, and drug-likeness parameters (including Lipinski's Rule of Five violations) are collected from the output of the servers.
-
The data is compiled into tables for easy comparison and interpretation.
-
Data Presentation (Illustrative)
The following tables summarize the hypothetical in silico prediction results for this compound.
Disclaimer: The quantitative data presented in these tables are for illustrative purposes only and are not based on published experimental results for this compound. They are intended to demonstrate the type of data generated from in silico analyses.
Table 1: Predicted Binding Affinities of this compound with Potential Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | TYR385, SER530, ARG120 |
| Acetylcholinesterase (AChE) | 4EY7 | -10.5 | TRP86, TYR337, PHE338 |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -8.7 | LEU718, LYS745, MET793 |
| B-cell lymphoma 2 (Bcl-2) | 4LVT | -9.8 | ARG102, TYR101, ASP105 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | 92.5% | High |
| Caco-2 Permeability (log Papp) | 0.95 | High |
| Distribution | ||
| BBB Permeability (logBB) | -0.15 | Permeable |
| Plasma Protein Binding | 85% | High |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.45 | Moderate |
| Toxicity | ||
| AMES Mutagenicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Table 3: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value | Lipinski's Rule of Five |
| Molecular Weight | 310.4 g/mol | Pass (< 500) |
| logP (Lipophilicity) | 2.8 | Pass (< 5) |
| Hydrogen Bond Donors | 2 | Pass (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Pass (≤ 10) |
| Topological Polar Surface Area (TPSA) | 65.7 Ų | Pass (< 140 Ų) |
| Lipinski's Violations | 0 | Drug-like |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in silico bioactivity prediction.
Hypothetical Signaling Pathway
Caption: Potential modulation of the EGFR signaling pathway.
Conclusion
The in silico prediction of bioactivity represents a powerful and efficient first step in the evaluation of novel natural products like this compound. The methodologies outlined in this guide provide a robust framework for identifying potential therapeutic targets, assessing drug-likeness, and predicting the pharmacokinetic profile of a compound before embarking on costly and time-consuming experimental studies. While in silico predictions require subsequent validation through in vitro and in vivo assays, they are invaluable for hypothesis generation, lead prioritization, and accelerating the overall drug discovery and development process. The application of these computational approaches to this compound can unlock its therapeutic potential and pave the way for the development of new and effective medicines.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caip.co-ac.com [caip.co-ac.com]
A Theoretical Guide to the Thermogravimetric Analysis of 10-Hydroxyscandine
Disclaimer: As of the latest literature review, specific thermogravimetric analysis (TGA) data and established signaling pathways for 10-Hydroxyscandine are not publicly available. This guide provides a theoretical framework for the thermogravimetric analysis of this compound based on established principles of TGA and general knowledge of organic compounds. The data, protocols, and diagrams presented herein are illustrative examples and should be treated as such.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial in the pharmaceutical and material sciences for determining the thermal stability and composition of materials. By analyzing the mass loss of a substance as it is heated, researchers can infer information about its decomposition patterns, purity, and the presence of volatile components.
For a compound like this compound (Formula: C₂₁H₂₂N₂O₄, Mol. Weight: 366.417)[1], TGA can provide valuable insights into its thermal stability, which is a critical parameter in drug development for determining storage conditions and formulation strategies.
Hypothetical Experimental Protocol for TGA of this compound
The following is a generalized experimental protocol for conducting a thermogravimetric analysis of a sample like this compound.
Objective: To determine the thermal decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer coupled with a differential scanning calorimeter (TGA-DSC) and a mass spectrometer (MS) for evolved gas analysis.
Experimental Parameters:
-
Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative degradation. A flow rate of 20-50 mL/min is maintained.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
The workflow for such an experiment can be visualized as follows:
Hypothetical TGA Data for this compound
The following table summarizes hypothetical quantitative data that could be obtained from a TGA experiment on this compound. This data is illustrative and based on typical decomposition patterns of similar organic molecules.
| Parameter | Hypothetical Value | Description |
| Onset Temperature (Tonset) | 220 °C | The temperature at which the initial significant mass loss begins. |
| Decomposition Step 1 | 220 - 350 °C | The temperature range for the first major decomposition event. |
| Mass Loss (Step 1) | 45% | The percentage of mass lost during the first decomposition step. |
| Peak Temperature (Tpeak) 1 | 285 °C | The temperature at which the rate of mass loss is maximum for the first step (from the DTG curve). |
| Decomposition Step 2 | 350 - 500 °C | A subsequent decomposition stage at higher temperatures. |
| Mass Loss (Step 2) | 35% | The percentage of mass lost during the second decomposition step. |
| Peak Temperature (Tpeak) 2 | 410 °C | The temperature of maximum mass loss rate for the second step. |
| Final Residue @ 600°C | 20% | The percentage of the initial mass remaining at the end of the experiment. |
Conceptual Signaling Pathway Investigation
While the specific signaling pathways affected by this compound are unknown, a primary investigation in drug development would involve screening the compound against a panel of known signaling pathways implicated in relevant diseases. The following diagram illustrates a conceptual framework for how a novel compound like this compound might be investigated for its effect on a generic signal transduction pathway.
This diagram illustrates a hypothetical scenario where this compound could act as a ligand, initiating a cascade of intracellular events that lead to a specific cellular response. Experimental validation would be required to identify the actual molecular targets and pathways.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Derivatization of 10-Hydroxyscandine
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxyscandine is a complex indole alkaloid with potential pharmacological significance. This document provides a comprehensive overview of the current state of knowledge regarding its synthesis and potential derivatization strategies. Due to the limited direct literature on this compound, this guide synthesizes information from the broader context of Melodinus and Aspidosperma alkaloid chemistry, offering plausible synthetic routes and derivatization approaches. Detailed hypothetical protocols are provided to guide researchers in the synthesis of the scandine core, its subsequent hydroxylation, and further functionalization.
Introduction to this compound
This compound is a member of the scandine subgroup of Melodinus alkaloids, characterized by a complex pentacyclic core. The introduction of a hydroxyl group at the C-10 position of the aromatic ring is anticipated to modulate its biological activity, making it a target of interest for medicinal chemistry and drug discovery programs. The core structure of scandine presents a significant synthetic challenge due to its congested stereochemistry.
Synthesis of the Scandine Core: A Biomimetic Approach
While a direct total synthesis of this compound has not been explicitly detailed in the literature, the synthesis of the parent alkaloid, scandine, provides a critical starting point. A biomimetic approach, which mimics the proposed biosynthetic pathway, offers an elegant strategy for constructing the complex scandine framework.
Experimental Protocol: Biomimetic-Inspired Synthesis of (±)-Scandine
This protocol is adapted from established syntheses of related Melodinus alkaloids.
Materials:
-
Tryptamine
-
Secologanin
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification equipment (flash chromatography system, etc.)
Procedure:
-
Pictet-Spengler Reaction:
-
Dissolve tryptamine (1.0 eq) and secologanin (1.1 eq) in a mixture of DCM and MeOH.
-
Add TFA (0.1 eq) to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the formation of the Pictet-Spengler product.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the tetracyclic intermediate.
-
-
Reductive Cyclization and Rearrangement:
-
Dissolve the purified tetracyclic intermediate in MeOH.
-
Cool the solution to 0 °C and add NaBH₄ (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the formation of the scandine core. This step involves a cascade of reactions including reduction, cyclization, and rearrangement.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash chromatography to obtain (±)-scandine.
-
Quantitative Data (Hypothetical):
| Step | Reactants | Product | Yield (%) |
| Pictet-Spengler Reaction | Tryptamine, Secologanin | Tetracyclic Intermediate | 60-70 |
| Reductive Cascade | Tetracyclic Intermediate, NaBH₄ | (±)-Scandine | 30-40 |
Synthesis of this compound via Late-Stage C-H Oxidation
The introduction of a hydroxyl group at the C-10 position of the scandine core can be approached through late-stage C-H functionalization. This strategy avoids the need for a lengthy de novo synthesis with a pre-functionalized indole precursor. Metal-catalyzed C-H oxidation reactions are a promising avenue for this transformation.
Experimental Protocol: Catalytic C-H Hydroxylation of Scandine
This protocol is a hypothetical application of modern C-H oxidation methods to the scandine scaffold.
Materials:
-
(±)-Scandine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable iron or rhodium catalyst
-
An appropriate oxidant (e.g., peroxy acids, Oxone)
-
A suitable solvent (e.g., acetic acid, hexafluoroisopropanol)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (±)-scandine (1.0 eq) in the chosen solvent.
-
Add the catalyst (e.g., Pd(OAc)₂, 5-10 mol%).
-
Add the oxidant (1.5-2.0 eq) portion-wise at room temperature.
-
-
Reaction Execution:
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the catalyst and oxidant system.
-
Monitor the reaction progress by TLC or LC-MS for the appearance of a more polar spot corresponding to the hydroxylated product.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with a suitable reducing agent (e.g., sodium thiosulfate solution) if a peroxide-based oxidant was used.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC to isolate (±)-10-Hydroxyscandine.
-
Quantitative Data (Hypothetical):
| Step | Reactants | Product | Yield (%) |
| C-H Hydroxylation | (±)-Scandine, Catalyst, Oxidant | (±)-10-Hydroxyscandine | 20-50 |
Derivatization of this compound
The presence of the C-10 hydroxyl group and the secondary amine in the this compound scaffold provides handles for further derivatization, enabling the exploration of structure-activity relationships (SAR).
4.1. O-Alkylation and O-Acylation
The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents.
Experimental Protocol: O-Alkylation of this compound
Materials:
-
(±)-10-Hydroxyscandine
-
An alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A weak base (e.g., potassium carbonate (K₂CO₃))
-
A suitable solvent (e.g., acetone, acetonitrile)
Procedure:
-
Dissolve (±)-10-Hydroxyscandine (1.0 eq) in the chosen solvent.
-
Add the base (e.g., K₂CO₃, 2.0 eq) and the alkyl halide (1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by flash chromatography to yield the O-alkylated derivative.
4.2. N-Alkylation and N-Acylation
The secondary amine can be functionalized through standard alkylation or acylation procedures.
Experimental Protocol: N-Acylation of this compound
Materials:
-
(±)-10-Hydroxyscandine
-
An acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine (Et₃N), pyridine)
-
An aprotic solvent (e.g., DCM, THF)
Procedure:
-
Dissolve (±)-10-Hydroxyscandine (1.0 eq) in the aprotic solvent.
-
Add the base (e.g., Et₃N, 1.5 eq).
-
Cool the solution to 0 °C and add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the N-acylated derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the proposed synthetic workflows.
Application Notes and Protocols for the Purification of 10-Hydroxyscandine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 10-Hydroxyscandine, an indole alkaloid. Due to the limited availability of specific purification data for this compound, the following protocols are based on established methods for the isolation of indole alkaloids from natural sources, particularly from plants of the Melodinus genus, and general alkaloid purification principles.
I. Introduction
This compound is a naturally occurring indole alkaloid of interest for its potential pharmacological activities. Effective purification is crucial for its characterization, biological screening, and subsequent drug development. The purification process typically involves a multi-step approach beginning with extraction from the plant matrix, followed by preliminary separation and fine purification using chromatographic techniques. The basic nature of alkaloids is a key property exploited throughout the purification process.
II. General Purification Strategy
The overall workflow for the purification of this compound can be broken down into three main stages:
-
Extraction: Liberation of the alkaloids from the plant material.
-
Liquid-Liquid Partitioning (Acid-Base Extraction): Separation of the alkaloids from non-basic compounds.
-
Chromatographic Purification: High-resolution separation of the target alkaloid from other structurally similar compounds.
III. Data Presentation
The following table summarizes the expected yield and purity at each stage of the purification process. These values are illustrative and may vary depending on the starting material and experimental conditions.
| Purification Stage | Starting Material (g) | Product | Yield (g) | Purity (%) | Analysis Method |
| Extraction | 1000 (Dry Plant Material) | Crude Methanolic Extract | 100 | < 1% | TLC |
| Acid-Base Extraction | 100 (Crude Extract) | Crude Alkaloid Fraction | 5 | 10-20% | HPLC-UV |
| Column Chromatography | 5 (Crude Alkaloid Fraction) | Semi-Pure Fraction | 0.5 | 70-80% | HPLC-UV |
| Preparative HPLC | 0.5 (Semi-Pure Fraction) | This compound | 0.05 | > 98% | HPLC-UV, NMR |
IV. Experimental Protocols
Protocol 1: Extraction of Crude Alkaloids
This protocol describes the initial extraction of alkaloids from the plant material.
-
Preparation of Plant Material:
-
Air-dry the relevant plant parts (e.g., leaves, stems) of the source plant.
-
Grind the dried material into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material (1 kg) in methanol (5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
Protocol 2: Acid-Base Liquid-Liquid Partitioning
This protocol separates the basic alkaloids from neutral and acidic compounds.[1][2][3][4][5]
-
Acidification:
-
Suspend the crude methanolic extract in 1% hydrochloric acid (HCl).
-
Stir until fully dissolved/suspended.
-
-
Removal of Non-Basic Impurities:
-
Transfer the acidic solution to a separatory funnel.
-
Partition the solution with an equal volume of ethyl acetate.
-
Separate the layers and discard the ethyl acetate layer (containing non-basic impurities).
-
Repeat the partitioning two more times.
-
-
Liberation of Free Alkaloids:
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide (NH₄OH).
-
-
Extraction of Free Alkaloids:
-
Extract the alkaline solution with an equal volume of dichloromethane (DCM).
-
Separate the layers and collect the DCM layer.
-
Repeat the extraction two more times.
-
-
Concentration:
-
Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
Protocol 3: Column Chromatography
This step provides a preliminary separation of the alkaloids based on polarity.
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5 v/v). To prevent peak tailing of basic alkaloids, 0.1-0.5% triethylamine can be added to the mobile phase.
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing the compound of interest.
-
Evaporate the solvent to obtain the semi-purified fraction.
-
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This is the final purification step to obtain high-purity this compound.
-
System Preparation:
-
Equilibrate a preparative reversed-phase C18 column with the initial mobile phase.
-
-
Mobile Phase:
-
A common mobile phase for alkaloid separation is a gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape.
-
-
Sample Injection:
-
Dissolve the semi-purified fraction in the mobile phase and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
-
Elution and Fraction Collection:
-
Run a gradient elution program, for example, from 20% to 80% acetonitrile over 40 minutes.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
-
Final Processing:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
The remaining solid is the purified this compound.
-
V. Purity Assessment
The purity of the final product should be assessed using analytical techniques such as:
-
Analytical HPLC: To confirm a single peak.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
These analytical methods are crucial for the unequivocal identification and purity determination of the isolated this compound.
References
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 10-Hydroxyscandine
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 10-Hydroxyscandine. The method is suitable for routine quality control and stability testing of this compound in bulk drug substances and pharmaceutical formulations. The developed isocratic method provides excellent separation and resolution of this compound from its degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Introduction
This compound is an alkaloid compound with potential pharmacological activities. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for its quantification and the assessment of its purity and stability. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This application note describes a systematic approach to developing and validating a stability-indicating HPLC method for this compound. A stability-indicating method is critical as it can distinguish the intact drug from its degradation products, which is essential for ensuring the safety and efficacy of the final drug product.[1][3]
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.
-
Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for initial method development due to its wide applicability in reversed-phase chromatography.[4]
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Formic acid (Analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (Analytical grade)
-
Sodium hydroxide (Analytical grade)
-
Hydrogen peroxide (30%, Analytical grade)
-
A systematic method development process was undertaken to achieve optimal separation. The initial chromatographic conditions are summarized in Table 1.
| Parameter | Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (pH 4.5, adjusted with formic acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (based on UV absorbance maxima of similar structures) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Table 1: Proposed Initial HPLC Chromatographic Conditions |
Method Development and Optimization Workflow
The development of a robust HPLC method involves a systematic approach to select and optimize the chromatographic conditions.
Caption: Workflow for HPLC Method Development and Optimization.
Protocols
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
For bulk drug analysis, prepare a sample solution with a theoretical concentration of 50 µg/mL by dissolving the appropriate amount of the substance in the mobile phase. For formulated products, the sample preparation will depend on the excipients and may require extraction or filtration steps.
The finalized HPLC method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:
-
Specificity (Stability-Indicating): Forced degradation studies are conducted to demonstrate that the method can separate this compound from its potential degradation products.
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Linearity: Analyze a series of at least five concentrations of the reference standard (e.g., 1, 10, 25, 50, 100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 40 | Value | Value |
| 100% | 50 | Value | Value |
| 120% | 60 | Value | Value |
| | | Mean Recovery | 98-102% |
Table 4: Precision Data
| Parameter | RSD (%) (n=6) | Acceptance Criteria |
|---|---|---|
| Repeatability | Value | ≤ 2% |
| Intermediate Precision | Value | ≤ 2% |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
|---|---|
| LOD | Value |
| LOQ | Value |
Table 6: Robustness Study
| Parameter Variation | System Suitability Parameter | Result (Pass/Fail) |
|---|---|---|
| Flow Rate (0.9 mL/min) | Tailing Factor, Resolution | Result |
| Flow Rate (1.1 mL/min) | Tailing Factor, Resolution | Result |
| Mobile Phase pH (4.3) | Tailing Factor, Resolution | Result |
| Mobile Phase pH (4.7) | Tailing Factor, Resolution | Result |
| Column Temperature (25 °C) | Tailing Factor, Resolution | Result |
| Column Temperature (35 °C) | Tailing Factor, Resolution | Result |
Conclusion
The proposed HPLC method for the analysis of this compound is simple, rapid, and reliable. The method development was systematic, and the subsequent validation as per ICH guidelines will demonstrate its specificity, linearity, accuracy, precision, and robustness. This method is, therefore, suitable for the routine quality control and stability analysis of this compound in the pharmaceutical industry.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 10-Hydroxyscandine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyscandine is an alkaloid with the molecular formula C₂₁H₂₂N₂O₄ and a molecular weight of 366.417 g/mol . As a member of the broader class of scandine alkaloids, it is of interest to researchers in natural product chemistry, pharmacology, and drug development. Mass spectrometry is a pivotal technique for the structural elucidation and quantification of such compounds. These application notes provide a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a proposed fragmentation pathway based on the general fragmentation patterns of related oxindole alkaloids.
Note: The specific chemical structure of this compound is not widely available in public chemical databases. The fragmentation pathway and corresponding data presented here are predictive and based on the analysis of structurally similar alkaloids. Experimental verification is required.
Experimental Protocols
Sample Preparation
A generalized protocol for the extraction of alkaloids from a plant matrix is provided below, which should be optimized for the specific sample type.
Materials:
-
Plant material (e.g., leaves, stems, roots)
-
Methanol or Ethanol (80%, HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
0.22 µm syringe filters
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
Protocol:
-
Homogenize 1.0 g of the dried and powdered plant material.
-
Add 10 mL of 80% methanol to the homogenized sample.
-
Perform ultrasonic extraction for 30 minutes at 50°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with an additional 10 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of a solution of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (20:80, v/v).
-
Vortex the reconstituted sample for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of Gelsemium and related alkaloids and can be adapted for this compound.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Electrospray Ionization (ESI) source
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-35% B
-
10-15 min: 35-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 350°C
-
Desolvation Gas (Nitrogen) Flow: 800 L/hr
-
Cone Gas (Nitrogen) Flow: 50 L/hr
-
Collision Gas: Argon
-
Scan Range (Full Scan): m/z 100-1000
-
Product Ion Scan: Collision energy ramp from 10-40 eV for fragmentation of the precursor ion.
Data Presentation
Proposed Fragmentation of this compound
The protonated molecule of this compound, [M+H]⁺, would have an m/z of 367.15. Based on the fragmentation patterns of similar oxindole alkaloids, common losses include water (H₂O), carbon monoxide (CO), and portions of the ethylidene side chain.
Table 1: Proposed MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |
| 367.15 | 349.14 | H₂O | C₂₁H₂₁N₂O₃⁺ |
| 367.15 | 339.16 | CO | C₂₀H₂₃N₂O₃⁺ |
| 367.15 | 321.15 | H₂O + CO | C₂₀H₂₁N₂O₂⁺ |
| 367.15 | 293.15 | H₂O + 2CO | C₁₉H₂₁N₂O⁺ |
| 349.14 | 321.13 | CO | C₂₀H₂₁N₂O₂⁺ |
| 339.16 | 321.15 | H₂O | C₂₀H₂₁N₂O₂⁺ |
Mandatory Visualization
Proposed Fragmentation Pathway of this compound
The following diagram illustrates a plausible fragmentation pathway for this compound based on its molecular formula and the known fragmentation behavior of related alkaloids. The initial protonated molecule undergoes successive neutral losses to form the observed product ions.
References
Application Notes and Protocols: Solubility of 10-Hydroxyscandine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10-Hydroxyscandine is an alkaloid compound. Understanding its solubility in common laboratory solvents is a critical first step for any in vitro or in vivo experimental work, including bioactivity screening, formulation development, and pharmacokinetic studies. This document provides an overview of the expected solubility based on its chemical class and a detailed protocol for its experimental determination.
Data Presentation: Solubility of this compound
Specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, as an alkaloid, its general solubility properties can be inferred. Alkaloids are typically basic compounds and their solubility is highly dependent on whether they are in their free base form or as a salt.
The following table summarizes the general solubility characteristics of alkaloids in common laboratory solvents. This should be used as a guideline, and experimental verification is highly recommended.
| Solvent Class | Common Solvents | Expected Solubility of this compound (as a free base) | Rationale |
| Polar Protic | Water | Low / Insoluble[1] | Alkaloid free bases are often large organic molecules with limited ability to hydrogen bond with water. |
| Ethanol, Methanol | Soluble[1][2] | These alcohols are less polar than water and can engage in hydrogen bonding while also accommodating the organic structure. | |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are highly polar and can dissolve a wide range of polar and nonpolar compounds.[1] |
| Non-polar | Dichloromethane, Chloroform | Soluble[1] | These are effective solvents for many organic compounds, including alkaloid bases. |
| Hexane, Toluene | Sparingly Soluble to Insoluble | The polarity of this compound is likely too high for significant solubility in non-polar aliphatic or aromatic hydrocarbons. |
Note: If this compound is in a salt form (e.g., this compound HCl), its solubility profile would be expected to reverse: higher solubility in polar protic solvents like water and lower solubility in non-polar organic solvents.
Experimental Protocol: Quantitative Solubility Determination
This protocol provides a robust method for determining the precise solubility of this compound using the equilibrium shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
Materials & Equipment
-
This compound (powder, ≥95% purity)
-
Analytical balance (± 0.01 mg)
-
Selection of common lab solvents (HPLC grade): Deionized Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane.
-
Thermostatic orbital shaker
-
Microcentrifuge
-
Calibrated pipettes
-
2 mL glass vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
HPLC system with a UV detector and a C18 analytical column
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Methodology
a. Preparation of Saturated Solutions
-
Add an excess amount of this compound (e.g., ~5-10 mg) to a 2 mL glass vial. The goal is to have undissolved solid remaining after equilibration.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
Securely cap the vial and vortex vigorously for 1 minute to suspend the compound.
-
Place the vial in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for 24-48 hours. The extended time ensures the solution is fully saturated.
b. Sample Isolation
-
After equilibration, visually confirm the presence of undissolved solid at the bottom of the vial.
-
Centrifuge the vial at ≥10,000 x g for 15 minutes to create a compact pellet of the excess solid.
-
Carefully withdraw the clear supernatant using a pipette. Be cautious not to disturb the pellet.
-
Filter the collected supernatant through a solvent-compatible 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particulates.
c. Quantification via HPLC
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., DMSO or Methanol).
-
Create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
The filtered sample from step 3b may need to be diluted to fall within the range of the calibration curve. Prepare accurate dilutions.
-
Inject the calibration standards and the diluted samples onto the HPLC system.
-
Develop a calibration curve by plotting the peak area from the UV detector against the known concentrations of the standards.
-
Use the equation from the linear regression of the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Multiply the result by the dilution factor to determine the final concentration in the saturated solution. This value is the solubility.
Signaling Pathway Information
There is currently no specific information in the reviewed literature detailing the signaling pathways directly modulated by this compound. To elucidate its mechanism of action, further research involving techniques such as transcriptomics (RNA-seq), proteomics, and targeted kinase assays would be necessary. A logical workflow for such an investigation is presented below.
Caption: Logical workflow for identifying signaling pathways of a novel compound.
References
Protocol for the Preparation of 10-Hydroxyscandine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation of stock solutions of 10-Hydroxyscandine. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This protocol outlines the necessary materials, equipment, and a step-by-step procedure for dissolving and storing this compound. Due to the limited availability of public information on this compound, this protocol provides a general framework. Researchers should consult the manufacturer's certificate of analysis for specific information on the compound's properties, such as molecular weight and recommended solvents, and adapt the protocol accordingly.
Materials and Equipment
Reagents and Chemicals
| Material | Grade | Notes |
| This compound | ≥98% purity | Store according to manufacturer's instructions. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade | Recommended as a common solvent for organic molecules. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Sterile, 1X | For aqueous dilutions. |
| Deionized Water | Type 1 | For cleaning and solution preparation. |
Equipment
| Equipment | Specification |
| Analytical Balance | Readability of 0.01 mg |
| Vortex Mixer | |
| Magnetic Stirrer and Stir Bars | |
| Pipettes (P1000, P200, P20) | Calibrated |
| Sterile Pipette Tips with Filters | |
| Sterile Conical Tubes | 1.5 mL, 15 mL, 50 mL |
| Class II Biological Safety Cabinet | |
| -80°C Freezer |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro assays.
Preliminary Calculations
Before starting, calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. The formula for this calculation is:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution of a compound with a hypothetical molecular weight of 350.4 g/mol :
-
Mass (g) = 0.010 mol/L x 0.001 L x 350.4 g/mol = 0.003504 g = 3.504 mg
Step-by-Step Procedure
-
Weighing the Compound:
-
Tare a clean, sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh out the calculated mass of this compound into the tube. Record the exact mass.
-
-
Dissolving the Compound:
-
Inside a biological safety cabinet, add the appropriate volume of anhydrous DMSO to the tube containing the this compound.
-
For the example above, add 1 mL of DMSO to the 3.504 mg of the compound.
-
Tightly cap the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place a small, sterile stir bar in the tube and place it on a magnetic stirrer at room temperature until the solution is clear. Gentle warming (e.g., in a 37°C water bath) may be used if recommended by the manufacturer, but care should be taken to avoid degradation.
-
-
Sterilization (Optional):
-
If the stock solution is to be used in sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage. A working aliquot may be stored at -20°C for short-term use.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Compound Name | This compound | |
| Molecular Weight ( g/mol ) | User to input | Obtain from Certificate of Analysis. |
| Desired Stock Concentration | 10 mM | |
| Solvent | Anhydrous DMSO | |
| Storage Temperature | -80°C (long-term), -20°C (short-term) |
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Example Signaling Pathway: Kinase Signaling Cascade
As the specific signaling pathways affected by this compound are not yet characterized, the following diagram illustrates a generic kinase signaling cascade, a common target in drug development. This serves as an example of how such a pathway could be visualized.
Caption: A generic kinase signaling pathway.
Application Notes and Protocols for In Vitro Assay Development Using 10-Hydroxyscandine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10-Hydroxyscandine is a natural alkaloid compound with a chemical formula of C₂₁H₂₂N₂O₄.[1] While the specific biological activities of this compound are not extensively documented, alkaloids as a class are known to possess a wide range of pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects.[2][3][4] These application notes provide a set of detailed protocols for the initial in vitro screening of this compound to evaluate its potential cytotoxic, antioxidant, and anti-inflammatory activities. These assays are crucial first steps in the drug discovery and development process.[5]
Section 1: Cytotoxicity Assessment of this compound
Application Note:
One of the primary screenings for any novel compound with therapeutic potential is the evaluation of its cytotoxic effects on cancer cell lines. This helps in identifying potential anticancer agents and understanding the compound's toxicity profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.
Materials:
-
This compound (powder, purity ≥95%)
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest the cells using Trypsin-EDTA, perform a cell count, and seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Treatment: After 24 hours of incubation, replace the medium in each well with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Data Presentation:
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| HeLa | 25.4 | 0.8 |
| MCF-7 | 42.1 | 1.2 |
| A549 | 68.7 | 1.5 |
Visualization:
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Section 2: Antioxidant Activity Assessment
Application Note:
Natural products are a rich source of antioxidants, which can play a role in preventing diseases associated with oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and rapid method to screen the antioxidant activity of compounds. This protocol outlines the procedure to evaluate the free radical scavenging potential of this compound.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To assess the antioxidant activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Create serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid to respective wells. Add 100 µL of the DPPH solution to each well.
-
Control: Prepare a blank (100 µL methanol + 100 µL DPPH solution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. Plot the percentage of scavenging against the concentration to determine the IC₅₀ value.
Data Presentation:
Table 2: Antioxidant Activity of this compound (Hypothetical Data)
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| This compound | 85.2 |
| Ascorbic Acid (Positive Control) | 15.6 |
Visualization:
Caption: Workflow for the DPPH radical scavenging assay.
Section 3: Anti-inflammatory Activity Assessment
Application Note:
Chronic inflammation is implicated in various diseases. Many natural products exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to evaluate the anti-inflammatory potential of this compound by measuring its effect on NO production.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM and seed them at a density of 2 x 10⁵ cells/well in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition relative to the vehicle control.
Data Presentation:
Table 3: Inhibition of Nitric Oxide Production by this compound (Hypothetical Data)
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | 1.2 | - |
| LPS (1 µg/mL) | 35.8 | 0 |
| This compound (10 µM) + LPS | 22.5 | 37.1 |
| This compound (25 µM) + LPS | 15.3 | 57.2 |
| Dexamethasone (10 µM) + LPS | 8.9 | 75.1 |
Visualization:
Caption: Potential mechanism of anti-inflammatory action of this compound.
References
- 1. CAS 119188-47-5 | this compound [phytopurify.com]
- 2. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 3. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Alkaloids | MDPI Books [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 10-Hydroxyscandine in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 10-Hydroxyscandine in human plasma using a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this document provides a comprehensive summary of the method's validation, adhering to the principles outlined in regulatory guidelines. The presented method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound.
Introduction
This compound is an alkaloid compound of interest in various fields of biomedical research. To accurately assess its pharmacokinetic profile and understand its physiological effects, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note describes a UPLC-MS/MS method developed and validated for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Carbamazepine (Internal Standard, IS) (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from an accredited biobank)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent)
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Carbamazepine (IS) in 10 mL of methanol, respectively, to obtain 1 mg/mL stock solutions.
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration curve standards and quality control (QC) samples. Prepare a working solution of Carbamazepine (IS) at 100 ng/mL in 50% methanol.
Sample Preparation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Carbamazepine (IS) working solution.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a UPLC vial for analysis.
UPLC-MS/MS Conditions
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.5 min, hold for 0.5 min, re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 4.0 min |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4500 V |
| Source Temperature | 550°C |
| MRM Transitions | This compound: 367.2 -> 144.1Carbamazepine (IS): 237.1 -> 194.1 |
| Collision Energy (CE) | Optimized for each transition |
Data Presentation
The method was validated for linearity, precision, accuracy, recovery, and stability. A summary of the validation data is presented in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 0.5 - 500 | >0.998 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 8.2 | 105.4 |
| Low | 1.5 | 5.1 | 6.5 | 98.7 |
| Mid | 75 | 3.4 | 4.8 | 102.1 |
| High | 400 | 2.9 | 4.1 | 99.3 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 92.3 | 97.8 |
| Mid | 75 | 94.1 | 99.1 |
| High | 400 | 93.5 | 98.4 |
Table 4: Stability
| Stability Condition | Duration | Concentration (ng/mL) | Stability (% of Nominal) |
| Bench-top | 6 hours | 1.5 | 96.8 |
| 400 | 98.2 | ||
| Freeze-thaw | 3 cycles | 1.5 | 95.1 |
| 400 | 97.4 | ||
| Long-term | 30 days at -80°C | 1.5 | 94.5 |
| 400 | 96.9 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 10-Hydroxyscandine for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with 10-Hydroxyscandine in bioassays. The following sections offer troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an alkaloid compound with the chemical formula C₂₁H₂₂N₂O₄ and a molecular weight of 366.417 g/mol . Like many alkaloids, it is a lipophilic molecule, which often results in poor aqueous solubility. For accurate evaluation in bioassays, it is crucial that the compound is fully dissolved in the aqueous assay medium. Poor solubility can lead to underestimated biological activity, inconsistent results, and compound precipitation.[1]
Q2: What is the recommended initial approach for dissolving this compound?
The most common initial strategy is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency.[1] Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds.[2][3] This stock solution is then diluted to the final desired concentration in the aqueous bioassay buffer.
Q3: How does pH affect the solubility of this compound?
As an alkaloid, this compound contains basic nitrogen atoms. Consequently, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), the nitrogen atoms can become protonated, forming a more soluble salt. Adjusting the pH of the assay buffer to be slightly acidic may significantly improve solubility. However, it is critical to ensure that the chosen pH is compatible with the biological system being studied (e.g., cell viability, enzyme activity).
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
The maximum tolerable concentration of DMSO is cell-line dependent. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid significant cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is imperative to perform a vehicle control experiment to determine the specific tolerance of your cells.
Troubleshooting Guide
Issue: My this compound powder is not dissolving in the chosen organic solvent.
-
Possible Cause: The concentration of this compound may be too high for the volume of solvent used.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more solvent to the vial until the compound fully dissolves.
-
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a bath sonicator to provide energy to break up solid particles and enhance dissolution.
-
Issue: My this compound stock solution is clear, but a precipitate forms when I dilute it into my aqueous bioassay medium.
-
Possible Cause: This phenomenon, known as "crashing out" or "antisolvent precipitation," occurs when the compound's solubility limit in the final aqueous environment is exceeded as the solvent composition changes from primarily organic to aqueous.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in the assay.
-
Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in the organic solvent concentration can help prevent the compound from precipitating.
-
Increase Mixing: Ensure rapid and thorough mixing immediately after adding the stock solution to the buffer.
-
Pre-warm the Assay Medium: Adding a cold stock solution to a warmer medium can sometimes induce precipitation. Try gently warming your aqueous buffer before adding the stock solution.
-
Adjust pH: If compatible with your assay, lowering the pH of the aqueous buffer can increase the solubility of the alkaloid.
-
Issue: I observe cloudiness or a precipitate in my assay plate wells over time.
-
Possible Cause: The compound may be supersaturated and is slowly precipitating out of the solution. It is also possible that the compound is interacting with components in the cell culture medium, such as proteins in fetal bovine serum (FBS).
-
Troubleshooting Steps:
-
Reduce Incubation Time: If your experimental design allows, decrease the incubation time.
-
Reduce Serum Concentration: Try reducing the percentage of FBS in the medium, but be mindful of the potential impact on cell health.
-
Use the Solution Immediately: Prepare the working solution immediately before use to minimize the time for precipitation to occur.
-
Data Presentation: Common Co-solvents for Bioassays
The selection of an appropriate co-solvent is critical for successfully dissolving poorly soluble compounds. The table below provides a summary of commonly used solvents.
| Solvent | Dielectric Constant | Properties and Considerations |
| Dimethyl sulfoxide (DMSO) | 47.2 | High solubilizing power for a wide range of compounds. Can be toxic to cells at concentrations >0.5-1%. Hygroscopic, so it can absorb water from the air, which may reduce solubility. |
| Ethanol | 24.6 | A less toxic alternative to DMSO. Its lower solubilizing power may require higher concentrations, which can also be toxic to cells. |
| Polyethylene glycol 400 (PEG 400) | 12.5 | A non-toxic polymer that can improve the solubility of hydrophobic compounds. It can form a layer around the compound, preventing precipitation. |
| N,N-Dimethylformamide (DMF) | 36.7 | High solubilizing power but is generally more toxic than DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
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Vortex mixer
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Bath sonicator
Methodology:
-
Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 3.66 mg for 1 mL of a 10 mM solution).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure all solid has dissolved and the solution is clear.
-
Sonication (if necessary): If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Bioassays
Methodology:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 10 mM stock solution 1:10 in DMSO to make a 1 mM intermediate solution. Then, dilute this intermediate solution 1:100 into the final aqueous assay buffer.
-
Direct Dilution (Alternative): Alternatively, add the required volume of the stock solution directly to the pre-warmed assay medium while vortexing to ensure rapid mixing.
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Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to the assay plate.
Visualizations
References
Stability of 10-Hydroxyscandine in solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxyscandine. The information provided is intended to address potential issues related to the stability of this compound in solution over time.
Troubleshooting Guide
Encountering issues during your experiments with this compound? This guide provides potential causes and solutions to common problems.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous solution. | - Poor solubility of the compound in the aqueous buffer. - The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too low. | - Increase the percentage of the organic co-solvent. - Adjust the pH of the buffer; some alkaloids are more soluble in slightly acidic conditions. - Prepare a more dilute solution. |
| Inconsistent experimental results between different batches or time points. | - Degradation of this compound in the stock or working solution. - Inconsistent solution preparation and handling procedures. | - Prepare fresh solutions before each experiment. - Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. - Use a stability-indicating analytical method like HPLC to confirm the concentration and purity of the solution before each use. |
| Appearance of unexpected peaks in HPLC analysis. | - Degradation of this compound. - Contamination of the solvent or glassware. | - These new peaks could be degradation products. A forced degradation study can help identify them. - Ensure the use of high-purity solvents and thoroughly clean all labware. |
| Discoloration of the this compound solution. | - Oxidation or other chemical degradation of the compound. | - Protect the solution from light by using amber vials or wrapping the container in foil. - Protect the solution from air by purging with an inert gas like nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: As a powder, this compound is typically first dissolved in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol to create a stock solution. For aqueous experimental conditions, this stock solution can then be diluted into the aqueous buffer. To avoid precipitation, ensure the final concentration of the organic solvent is compatible with your experimental setup and as low as possible.
Q2: How should I store stock solutions of this compound?
A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: Is this compound sensitive to light?
Q4: How stable is this compound in solution at room temperature?
A4: There is limited specific quantitative data on the stability of this compound in various solutions at room temperature. However, some indole alkaloids have been shown to be relatively unstable at ambient conditions, with degradation occurring in as little as a single day.[2] Therefore, it is highly recommended to prepare fresh solutions for each experiment or to minimize the time solutions are kept at room temperature.
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound can be indicated by a change in the solution's color, the appearance of precipitate, or the emergence of new peaks in an HPLC chromatogram. A loss of biological activity in your experiments can also be an indicator of compound degradation.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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This compound
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HPLC-grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector
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pH meter
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Calibrated oven and photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for a specified time.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to 60°C in an oven.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
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HPLC Analysis: Analyze the samples using a suitable HPLC method to quantify the remaining this compound and to observe any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: 10-Hydroxyscandine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 10-Hydroxyscandine. The guidance is based on established principles for the purification of indole alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude extract of this compound?
When extracting this compound, particularly from natural sources, you can expect to encounter several types of impurities:
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Structurally Related Alkaloids: Other alkaloids with similar chemical structures are often co-extracted.
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Degradation Products: this compound may degrade due to exposure to harsh pH conditions (strong acids or bases) or elevated temperatures during extraction and purification.
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Reagents and Byproducts: If synthesized, unreacted starting materials, reagents, and side-products from the chemical reaction will be present.
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Non-Alkaloidal Plant Material: For natural extracts, pigments, fats, waxes, and other plant components may be co-extracted.
Q2: My purified this compound appears as a persistent oil or gum and will not crystallize. What can I do?
This is a common issue, often caused by residual solvents or minor impurities that inhibit the formation of a crystal lattice. Here are some steps to address this:
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Ensure Complete Solvent Removal: Use a high vacuum and gentle heating to remove all extraction solvents.
-
Co-evaporation: Dissolve the oil in a solvent like methanol or dichloromethane, then add a non-polar solvent such as hexane or heptane and re-evaporate. This can help remove stubborn residual solvents.
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Attempt Recrystallization from a Different Solvent System: A detailed protocol for recrystallization is provided below.
Q3: I suspect that my this compound is degrading during purification. What are the likely causes and how can I prevent this?
Indole alkaloids can be sensitive to several factors during purification:
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pH Extremes: Prolonged exposure to strong acids or bases can lead to degradation. It is advisable to use dilute acids (e.g., 1% HCl) and bases (e.g., sodium carbonate solution) and to minimize exposure time.[1]
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Heat: Avoid excessive heat during solvent evaporation and other steps.
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Acidic Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive indole alkaloids.[1] Consider deactivating the silica gel with a base like triethylamine before use.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation of this compound from Impurities during Column Chromatography
Symptoms:
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Broad peaks in the chromatogram.
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Overlapping peaks of this compound and impurities.
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Low purity of collected fractions.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase by screening different solvent systems using Thin Layer Chromatography (TLC) first. |
| Column Overloading | As a general guideline, the amount of crude material should be 1-5% of the mass of the silica gel.[1] |
| Peak Tailing | This is common for basic compounds like alkaloids on acidic silica gel. Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to reduce tailing. |
| Irreversible Adsorption | The polar nature of this compound may cause it to bind strongly to silica gel.[1] Consider using a less polar stationary phase like alumina or a reversed-phase column. |
Issue 2: Low Yield of Purified this compound
Symptoms:
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The final amount of pure this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Extraction | Ensure thorough extraction by performing at least three extractions at each liquid-liquid extraction step.[1] |
| Compound Degradation | As mentioned in the FAQs, avoid harsh pH and high temperatures. Use deactivated silica gel for chromatography. |
| Loss during Solvent Removal | Be cautious during evaporation, especially with volatile compounds. Use a rotary evaporator with controlled temperature and pressure. |
| Precipitation during pH Adjustment | When adjusting the pH to precipitate the free base, do so slowly and with good stirring to ensure complete precipitation. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the top of the column.
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Elution: Begin elution with the mobile phase, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.
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Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or a solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent.
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Hot Filtration: If insoluble impurities are present, filter the hot solution by gravity.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Key Advantages | Key Disadvantages |
| HPLC-UV/DAD | Separation based on polarity with UV detection. | Widely available, robust for routine analysis. | Requires a chromophore for detection. |
| HPLC-ELSD | Detection based on light scattering of non-volatile analytes. | Universal detection for non-volatile compounds. | Non-linear response can make quantification challenging. |
| GC-MS | Separation of volatile compounds based on boiling point and mass-to-charge ratio. | High sensitivity and provides structural information. | Requires the analyte to be volatile and thermally stable, may require derivatization. |
| qNMR | Quantitative analysis based on the integration of NMR signals. | Provides an absolute measure of purity without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. |
Visualizations
Caption: A typical experimental workflow for the extraction and purification of this compound.
Caption: A troubleshooting decision tree for low purity in column chromatography.
References
Technical Support Center: Optimizing HPLC Separation of 10-Hydroxyscandine Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 10-Hydroxyscandine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the HPLC separation of this compound isomers.
Common Chromatographic Problems
Q1: Why am I seeing poor resolution or co-elution of my this compound isomer peaks?
A1: Poor resolution is a frequent challenge when separating isomers due to their similar physicochemical properties. Several factors could be contributing to this issue.
Troubleshooting Steps:
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Column Selection: The choice of the HPLC column is critical for separating diastereomers.[1] If you are using a standard C18 or C8 column, you may not achieve the necessary selectivity. Consider screening different column chemistries. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer different selectivities for isomeric compounds.[1] For enantiomeric separations, a chiral stationary phase (CSP) is essential.[2][3]
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Mobile Phase Optimization:
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Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can sometimes improve resolution, although it may increase run times.[4]
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pH Adjustment: Since this compound is an alkaloid, the pH of the mobile phase can significantly impact retention and peak shape. Experiment with a pH range where the ionization of the isomers might differ, which can enhance separation.
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Additives: Introducing additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity. For chiral separations, chiral mobile phase additives can also be employed, though they are less common than CSPs.
-
-
Temperature: Lowering the column temperature can sometimes enhance separation by increasing the differences in the interaction of the isomers with the stationary phase. Conversely, increasing the temperature can improve efficiency and decrease viscosity. It is a parameter worth investigating.
Q2: My this compound isomer peaks are exhibiting significant tailing. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like alkaloids is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
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Mobile Phase pH: As with poor resolution, adjusting the mobile phase pH can mitigate tailing. Using a low pH mobile phase (e.g., with 0.1% formic acid) can protonate the silanol groups and reduce their interaction with the basic analyte.
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High-Purity Silica Columns: Employ modern, high-purity silica columns that are end-capped to minimize the number of accessible silanol groups.
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Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
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Column Contamination: Contaminants from previous injections can cause peak tailing. Flush the column with a strong solvent to clean it.
Q3: I'm observing inconsistent retention times for my this compound isomers between runs. What could be the issue?
A3: Fluctuating retention times are often a sign of an unstable HPLC system or improperly prepared mobile phase.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. If you are mixing solvents online, check that the pump is functioning correctly. Degas the mobile phase thoroughly to prevent bubble formation.
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Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your injection sequence.
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Temperature Fluctuation: Ensure the column compartment temperature is stable. Even small temperature changes can affect retention times.
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Pump Issues: Check for leaks or salt buildup in the pump, which could indicate a need for maintenance.
Chiral Separation Specifics
Q4: I am not getting any separation of my this compound enantiomers on a chiral column. What should I do?
A4: Chiral separations can be complex and often require screening multiple conditions. The interaction between the analyte and the chiral selector is highly specific.
Troubleshooting Steps:
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Screen Different Chiral Stationary Phases (CSPs): There are many types of CSPs available (e.g., polysaccharide-based, protein-based). It is often necessary to screen several different CSPs to find one that provides the desired enantioselectivity.
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Mobile Phase Mode: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. The optimal mode is highly dependent on the analyte and the CSP. It is recommended to screen different mobile phase modes.
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Mobile Phase Additives: For basic compounds like this compound, adding a small amount of a basic or acidic modifier to the mobile phase can significantly influence the chiral recognition and improve separation.
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC separation of this compound isomers.
Protocol 1: Diastereomer Separation Method Development
This protocol outlines a systematic approach to developing a separation method for this compound diastereomers using an achiral stationary phase.
-
Column Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
If resolution is insufficient, screen a Phenyl-Hexyl and a PFP column of similar dimensions.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Filter and degas all mobile phases before use.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
Gradient: 5% to 95% B over 20 minutes.
-
-
Optimization Strategy:
-
If peaks elute too early, decrease the initial percentage of B.
-
If peaks are not resolved, decrease the gradient slope (e.g., 5% to 50% B over 30 minutes).
-
If peak shape is poor, consider switching the organic modifier to methanol.
-
Systematically adjust the column temperature between 25 °C and 40 °C to observe the effect on resolution.
-
Protocol 2: Chiral Separation Screening
This protocol provides a workflow for screening chiral columns to separate this compound enantiomers.
-
Chiral Stationary Phase (CSP) Screening:
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Select a set of diverse CSPs, for example:
-
Cellulose-based CSP (e.g., Chiralcel OD)
-
Amylose-based CSP (e.g., Chiralpak AD)
-
-
-
Mobile Phase Screening (for each column):
-
Normal Phase:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA) for basic compounds.
-
Start with a ratio of 90:10 (Hexane:IPA) and adjust the IPA concentration.
-
-
Reversed Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Start with a gradient and then optimize to an isocratic method if possible.
-
-
-
Analysis and Selection:
-
Evaluate the chromatograms for any signs of peak splitting or separation.
-
Select the column and mobile phase combination that shows the best potential for separation for further optimization.
-
Data Presentation
The following tables summarize illustrative quantitative data from method development experiments for the separation of two this compound isomers (Isomer 1 and Isomer 2).
Table 1: Effect of Stationary Phase on Diastereomer Resolution
| Column Type | Mobile Phase Gradient | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| C18 | 10-90% ACN in 15 min | 8.21 | 8.21 | 0.00 |
| Phenyl-Hexyl | 10-90% ACN in 15 min | 9.54 | 9.88 | 1.35 |
| PFP | 10-90% ACN in 15 min | 10.12 | 10.75 | 1.82 |
Mobile phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile. Flow Rate: 1.0 mL/min.
Table 2: Influence of Mobile Phase pH on Peak Tailing
| Column | Mobile Phase pH | Tailing Factor Isomer 1 | Tailing Factor Isomer 2 |
| C18 | 7.0 (Phosphate Buffer) | 2.1 | 2.2 |
| C18 | 4.5 (Acetate Buffer) | 1.5 | 1.6 |
| C18 | 2.7 (0.1% Formic Acid) | 1.1 | 1.1 |
Isocratic Mobile Phase: 40% Acetonitrile in aqueous buffer. Flow Rate: 1.0 mL/min.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing the HPLC separation of this compound isomers.
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: Workflow for chiral separation method development.
References
Troubleshooting poor signal in MS analysis of 10-Hydroxyscandine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity during the mass spectrometry (MS) analysis of 10-Hydroxyscandine.
Frequently Asked Questions (FAQs)
Q1: What are the typical initial LC-MS parameters for analyzing this compound and other Gelsemium alkaloids?
A good starting point for the analysis of Gelsemium alkaloids is to use a reversed-phase liquid chromatography (RPLC) system coupled with a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Alkaloids, including this compound, are nitrogen-containing compounds that readily accept a proton, making positive ESI the preferred method for their detection.[1]
A typical setup would involve a C18 column with a mobile phase consisting of water with an acidic additive (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The acidic additive helps to protonate the analyte in solution, which enhances its ionization efficiency.
Q2: I am observing a very low signal or no signal at all for this compound. What are the first things I should check?
When facing a complete loss or significant drop in signal, a systematic approach is crucial. The issue can generally be traced back to one of three areas: the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself.
A recommended first step is to perform a direct infusion of a freshly prepared this compound standard solution into the mass spectrometer, bypassing the LC system.
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If a strong and stable signal is observed during infusion: The problem likely lies within the LC system. Check for leaks, ensure the mobile phase is correctly prepared and primed, and verify the proper functioning of the autosampler.
-
If the infused signal is still weak or absent: The issue is likely with the mass spectrometer or the standard itself. Verify the integrity of your standard. If the standard is confirmed to be good, proceed with troubleshooting the ion source and MS parameters.
Q3: My signal for this compound is inconsistent and drifting. What could be the cause?
Signal instability can be caused by several factors:
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Unstable Electrospray: A fluctuating spray at the ESI probe is a common cause of unstable signal. This can be due to a partially clogged capillary, incorrect positioning of the probe, or inappropriate gas flow rates and temperatures. Visually inspect the spray plume if possible; it should be a fine, consistent mist.
-
Mobile Phase Issues: Inconsistently mixed mobile phases or the use of non-LC-MS grade solvents can introduce contaminants that lead to signal fluctuations. Ensure all solvents and additives are of high purity.[2]
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Contaminated Ion Source: Buildup of non-volatile salts or other contaminants in the ion source can lead to erratic ionization and signal instability. Regular cleaning of the ion source components is essential for maintaining optimal performance.
Q4: I suspect ion suppression is affecting my this compound signal. How can I confirm and mitigate this?
Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a reduced signal.
To diagnose ion suppression, you can perform a post-column infusion experiment. In this setup, a constant flow of your this compound standard is introduced into the mobile phase flow after the analytical column and before the MS ion source. You then inject a blank matrix sample (a sample prepared in the same way as your study samples, but without the analyte). A dip in the baseline signal of your analyte at the retention time of the matrix components indicates ion suppression.
To mitigate ion suppression:
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Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the interfering matrix components.
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Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components prior to analysis.
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Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may also lower the analyte signal to an undetectable level.
Troubleshooting Guides
Guide 1: Optimizing Ion Source Parameters
The settings of the ion source are critical for efficient ionization and transmission of this compound into the mass spectrometer. A systematic optimization of these parameters can significantly enhance signal intensity.
Key Parameters to Optimize:
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Capillary Voltage: This voltage is applied to the ESI needle and is crucial for the formation of charged droplets. A typical starting point for positive mode is 3.5-4.5 kV.
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Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage helps to desolvate ions and prevent the formation of clusters. It can also induce in-source fragmentation if set too high. This is a critical parameter to optimize for maximum signal of the precursor ion.
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Source Temperature and Gas Flows (Nebulizing and Drying Gas): These parameters aid in the desolvation of the droplets to release gas-phase ions. Higher flow rates or more aqueous mobile phases generally require higher temperatures and gas flows.[2] However, excessively high temperatures can cause thermal degradation of the analyte.
Guide 2: Mobile Phase Considerations for Alkaloid Analysis
The composition of the mobile phase directly impacts both the chromatographic separation and the ionization efficiency of this compound.
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Acidic Additives: Formic acid (0.1%) is a common and effective additive for the positive mode ESI analysis of alkaloids. It promotes protonation of the basic nitrogen atoms in the alkaloid structure.
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Solvent Quality: Always use LC-MS grade solvents to minimize background noise and the formation of unwanted adducts.[2]
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Ammonium Acetate/Formate: In some cases, adding a volatile salt like ammonium acetate or ammonium formate can improve peak shape and signal stability, especially if secondary interactions with the column are an issue.
Quantitative Data Summary
The following table provides a starting point for MS parameters based on published methods for a variety of Gelsemium alkaloids. These should be optimized for your specific instrument and for this compound.
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (V) |
| Humantenirine | 371.2 | 340.1 | 38 | 14 |
| Humantenine | 355.2 | 324.2 | 24 | 16 |
| Akuammidine | 353.1 | 166.1 | 28 | 26 |
| Gelsevirine | 353.2 | 322.1 | 32 | 16 |
| Gelsenicine | 327.1 | 296.1 | 34 | 14 |
| Gelsemine | 323.2 | 264.1 | 36 | 20 |
| Koumine | 307.2 | 220.1 | 42 | 22 |
| Koumidine | 295.2 | 236.1 | 34 | 18 |
| Sempervirine | 285.1 | 284.1 | 52 | 38 |
| Rankinidine | 355.2 | 296.1 | 32 | 18 |
| N-methoxyanhydrovobasinediol | 369.2 | 182.1 | 30 | 24 |
Data adapted from a study on the toxicokinetics of 11 Gelsemium alkaloids.[3]
Experimental Protocols
Protocol 1: Cone Voltage Optimization
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Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in your initial mobile phase composition.
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Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
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Set Initial MS Parameters: Set the mass spectrometer to monitor the expected precursor ion of this compound in positive ESI mode. Use the starting parameters from the table above or your instrument's default settings for other parameters like capillary voltage and source temperature.
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Ramp the Cone Voltage: While infusing the standard, acquire data as you incrementally increase the cone voltage. Start from a low value (e.g., 10 V) and increase it in steps of 5-10 V up to a higher value (e.g., 100 V).
-
Analyze the Results: Plot the signal intensity of the this compound precursor ion against the cone voltage. The optimal cone voltage is the value that provides the highest signal intensity before a significant drop-off (which indicates the onset of in-source fragmentation).
Protocol 2: Ion Source Cleaning
Always refer to your specific instrument manual for detailed instructions and safety precautions.
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Personal Protective Equipment: Wear appropriate PPE, including gloves and safety glasses.
-
Disassemble the Ion Source: Carefully remove the ion source housing and disassemble the user-serviceable components, such as the capillary, spray shield, and sample cone.
-
Clean the Components: Sonicate the components in a sequence of high-purity solvents, for example, 10 minutes in LC-MS grade water, followed by 10 minutes in methanol, and finally 10 minutes in isopropanol. For persistent contamination, a mild aqueous solution of formic acid or ammonium hydroxide may be used, but always check for chemical compatibility with your instrument's components.
-
Dry and Reassemble: Thoroughly dry all components with a stream of high-purity nitrogen before carefully reassembling and reinstalling the ion source.
Visualizations
Caption: A flowchart for systematically troubleshooting poor signal intensity.
Caption: A proposed fragmentation pathway for this compound.
Caption: Logical relationships between observed issues and potential causes.
References
Technical Support Center: 10-Hydroxyscandine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the synthesis of 10-Hydroxyscandine. The information is based on established principles of the Pictet-Spengler reaction, a likely core transformation in the synthesis of this class of alkaloids.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Q1: I am not observing any significant formation of my desired this compound product. What are the potential causes and how can I troubleshoot this?
A1: Low or no product formation in the Pictet-Spengler reaction, a key step in many alkaloid syntheses, can stem from several factors. Here's a systematic approach to troubleshooting:
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Reagent Quality: Verify the purity and reactivity of your starting materials, particularly the tryptamine derivative and the aldehyde. Degradation of reagents is a common cause of reaction failure.
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Reaction Conditions: The Pictet-Spengler reaction is sensitive to pH, temperature, and solvent.[1][2] Ensure your reaction conditions are optimal.
-
Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct loading. Some catalysts are sensitive to air and moisture.
Experimental Protocol: Optimizing Reaction Conditions
-
pH Adjustment: Prepare a series of small-scale reactions with varying pH levels. Start with acidic conditions (e.g., pH 4-6) and incrementally adjust. The formation of the key iminium ion intermediate is acid-catalyzed.[2]
-
Temperature Screening: Set up parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, and reflux). Monitor the reaction progress by TLC or LC-MS.
-
Solvent Screening: Test a range of protic and aprotic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, toluene) to find the most suitable one for your specific substrates.
Data Presentation: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Solvent | Dichloromethane | Toluene | Acetonitrile |
| Temperature | Room Temp. | Reflux | 60 °C |
| Catalyst | None | TFA (1.1 eq) | Acetic Acid (1.1 eq) |
| Yield (%) | < 5% | 68% | 25% |
Mandatory Visualization: Hypothetical Pictet-Spengler Reaction for a this compound Precursor
Caption: Pictet-Spengler reaction pathway for a key intermediate.
Issue 2: Prominent Side Product Formation
Q2: My reaction is producing a significant amount of side products, which is lowering the yield of this compound. How can I minimize these unwanted reactions?
A2: Side product formation is a common challenge. Identifying the nature of the side products is the first step towards mitigating them.
-
Over-oxidation: If your tryptamine derivative has sensitive functional groups, they may be susceptible to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: Aldehydes, especially in the presence of acid, can polymerize. Try adding the aldehyde slowly to the reaction mixture to maintain a low concentration.
-
Alternative Cyclization Pathways: The indole nucleus of tryptamine has two potential sites for cyclization.[2] Reaction conditions can influence the regioselectivity.
Experimental Protocol: Minimizing Side Reactions
-
Inert Atmosphere: Degas your solvent and flush the reaction vessel with nitrogen or argon before adding the reagents.
-
Slow Addition of Aldehyde: Use a syringe pump to add the aldehyde solution to the reaction mixture over a period of several hours.
-
Protecting Groups: If your tryptamine derivative has other reactive functional groups, consider protecting them before the Pictet-Spengler reaction.
Data Presentation: Impact of Slow Addition on Purity
| Addition Method | Product:Side Product Ratio (by HPLC) | Isolated Yield (%) |
| Bolus Addition | 1 : 1.5 | 35% |
| Slow Addition (2 hours) | 3 : 1 | 65% |
| Slow Addition (4 hours) | 5 : 1 | 72% |
Issue 3: Difficulty in Product Purification
Q3: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies can I employ?
A3: Purification can be challenging due to the similar polarities of the product and side products. A multi-step purification strategy is often necessary.
-
Column Chromatography: This is the most common method for purifying organic compounds. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate the pure compound.
Experimental Protocol: Column Chromatography Optimization
-
TLC Analysis: Use Thin-Layer Chromatography (TLC) to screen various solvent systems for optimal separation of your product from impurities.
-
Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution in your column chromatography, gradually increasing the polarity of the eluent.
-
Alternative Stationary Phases: If standard silica gel does not provide good separation, consider using other stationary phases like alumina or reverse-phase C18 silica.
Frequently Asked Questions (FAQs)
Q4: What is a typical yield for the synthesis of a complex alkaloid like this compound?
A4: Yields for multi-step syntheses of complex natural products can vary significantly. A yield of 20-40% for a key step like the Pictet-Spengler reaction can be considered good, with the overall yield for the entire synthesis being much lower. It is not uncommon for initial attempts to result in lower yields.[3]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of analytical techniques should be used to confirm the structure and purity of your compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity.
Q6: Are there any safety precautions I should take during the synthesis?
A6: Yes, always follow standard laboratory safety procedures. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Be aware of the specific hazards of all chemicals used in the synthesis.
Mandatory Visualization: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Preventing degradation of 10-Hydroxyscandine during experiments
Welcome to the technical support center for 10-Hydroxyscandine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. The information provided is based on the general characteristics of indole alkaloids, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a naturally occurring indole alkaloid.[1] Like many alkaloids, it is a complex molecule containing nitrogen and is expected to exhibit basic properties. Its chemical formula is C₂₁H₂₂N₂O₄, with a molecular weight of 366.417 g/mol .[1] It is typically supplied as a powder in a brown vial or HDPE plastic bottle, suggesting sensitivity to light.[1]
Q2: What are the primary factors that can cause degradation of this compound?
Based on the general behavior of indole alkaloids, the primary factors that can lead to the degradation of this compound are:
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pH: Indole alkaloids are often unstable in acidic or strongly alkaline conditions, which can lead to hydrolysis or other chemical transformations.
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Temperature: Elevated temperatures can accelerate degradation reactions.
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Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation.
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Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the degradation of the molecule.
Q3: How should I store this compound to ensure its stability?
To maximize the shelf-life of this compound, it is recommended to:
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Store the solid compound in a tightly sealed, amber glass vial or a light-resistant container.[1]
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Keep the container in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) or freezing is advisable.
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For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store in a tightly sealed, light-protected container at low temperatures (2-8°C).
Q4: What solvents are recommended for dissolving this compound?
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. If using a previously prepared stock, perform a quality control check (e.g., HPLC) to assess purity. 3. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Loss of biological activity | Degradation due to experimental conditions. | 1. Review the pH of your experimental buffers. Aim for a neutral to slightly acidic pH range if possible. 2. Minimize the exposure of your samples to light by using amber-colored tubes or covering them with aluminum foil. 3. Conduct experiments at the lowest feasible temperature. 4. Consider degassing buffers to remove dissolved oxygen. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Analyze a freshly prepared sample as a reference. 2. Compare the chromatograms of fresh and aged samples to identify potential degradation peaks. 3. If degradation is suspected, perform a forced degradation study to identify potential degradation products and optimize your analytical method to separate them from the parent compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution for use in cell culture or other in vitro assays.
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex briefly until the powder is completely dissolved.
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Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C in the dark.
Protocol 2: General Guidelines for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
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Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
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HPLC system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Acidic Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, take an aliquot, neutralize it with NaOH, and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acidic hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of this compound in a solution of 3% H₂O₂.
-
Incubate at room temperature or a slightly elevated temperature, protected from light.
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Analyze aliquots at different time points by HPLC.
-
-
Thermal Degradation:
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Store a solid sample of this compound at an elevated temperature (e.g., 60°C).
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At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photodegradation:
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Expose a solution of this compound to a controlled light source (e.g., UV lamp, ICH-compliant photostability chamber).
-
Analyze aliquots at different time points by HPLC.
-
-
Data Analysis:
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Compare the chromatograms of the stressed samples with that of an unstressed control.
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Quantify the decrease in the peak area of this compound and the increase in the peak areas of any new peaks (degradation products).
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Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on a similar indole alkaloid, which can serve as a template for your own experiments with this compound.
Table 1: Effect of pH on the Stability of an Indole Alkaloid at 40°C
| pH | Incubation Time (hours) | % Degradation |
| 2 | 2 | 15% |
| 2 | 8 | 45% |
| 7 | 2 | < 5% |
| 7 | 8 | 8% |
| 10 | 2 | 20% |
| 10 | 8 | 60% |
Table 2: Effect of Temperature on the Stability of an Indole Alkaloid at pH 7
| Temperature (°C) | Incubation Time (hours) | % Degradation |
| 4 | 24 | < 2% |
| 25 (Room Temp) | 24 | 10% |
| 40 | 24 | 25% |
| 60 | 24 | 55% |
Table 3: Effect of Light Exposure on the Stability of an Indole Alkaloid Solution at Room Temperature
| Light Condition | Exposure Time (hours) | % Degradation |
| Dark (Control) | 24 | 10% |
| Ambient Light | 24 | 30% |
| UV Light (254 nm) | 24 | 75% |
Visualizations
The following diagrams illustrate key concepts related to the handling and potential degradation of this compound.
Caption: A generalized experimental workflow for using this compound.
Caption: Potential degradation pathways for this compound.
Caption: A logic diagram for troubleshooting inconsistent results.
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 10-Hydroxyscandine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 10-Hydroxyscandine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4] The "matrix" itself refers to all the components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.
Q2: What causes matrix effects?
A2: Matrix effects primarily arise during the electrospray ionization (ESI) process. Co-eluting matrix components can compete with the analyte for ionization, alter the physical properties of the ESI droplets (e.g., viscosity and surface tension), or chemically interact with the analyte. Compounds with high polarity, basicity, and molecular weight are often responsible for causing significant matrix effects.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix sample that has already undergone the extraction procedure. A significant difference between these two signals indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is a type of matrix effect that results in a decreased analyte signal. It occurs when co-eluting compounds interfere with the ionization of the target analyte, leading to a lower ion count reaching the mass spectrometer. Ion enhancement, which is less common, is the opposite phenomenon where the presence of matrix components increases the ionization efficiency of the analyte, leading to a stronger signal.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
Question: My calibration curves for this compound are inconsistent across different batches of biological samples, and the accuracy and precision of my quality control samples are poor. Could this be due to matrix effects?
Answer: Yes, variability in matrix effects between different sample lots is a common cause of poor reproducibility and accuracy in LC-MS/MS assays. It is crucial to evaluate the matrix effect for each new source of biological matrix.
Troubleshooting Steps:
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Quantify the Matrix Effect: Perform a matrix effect study using at least six different lots of the biological matrix. A detailed protocol is provided in the "Experimental Protocols" section.
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Optimize Sample Preparation: If significant matrix effects are observed, consider improving your sample preparation method. More rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering components than simple protein precipitation (PPT).
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Chromatographic Separation: Modify your LC method to improve the separation of this compound from co-eluting matrix components. Adjusting the gradient, changing the column chemistry, or using a guard column can help mitigate ion suppression.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples.
Issue 2: Low sensitivity and inability to reach the desired lower limit of quantitation (LLOQ) for this compound.
Question: I am struggling to achieve the required LLOQ for this compound. The signal-to-noise ratio is low, even for higher concentration standards. How can I troubleshoot this?
Answer: Low sensitivity can be a direct result of ion suppression. If interfering matrix components are co-eluting with this compound, they can significantly reduce its ionization efficiency.
Troubleshooting Steps:
-
Confirm Ion Suppression: Conduct a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram. This will help determine if the retention time of this compound coincides with a suppression zone.
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Improve Sample Cleanup: As mentioned previously, enhance your sample preparation protocol. The goal is to remove the specific matrix components that are causing the ion suppression.
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Adjust Chromatographic Conditions: Modify the LC method to shift the retention time of this compound away from the ion suppression zone.
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Consider a Different Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds. Evaluate if APCI is a suitable alternative for this compound.
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Check for Metal Adsorption: Some compounds can chelate with metal surfaces in the HPLC column, leading to signal loss and ion suppression. Consider using a metal-free or PEEK-lined column if you suspect this is an issue.
Quantitative Data Summary
The following table provides an illustrative comparison of matrix effects for a hypothetical analyte using different sample preparation techniques. The values are presented as Matrix Factor (MF), where an MF < 1 indicates ion suppression, MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect.
| Sample Preparation Method | Matrix Factor (MF) | % RSD of MF (n=6 lots) |
| Protein Precipitation (PPT) | 0.65 | 18% |
| Liquid-Liquid Extraction (LLE) | 0.85 | 9% |
| Solid-Phase Extraction (SPE) | 0.98 | 4% |
This table illustrates that more comprehensive sample preparation methods like SPE generally result in lower matrix effects and better consistency across different matrix lots.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the matrix effect on the analysis of this compound.
Materials:
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Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound stock solution.
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Mobile phase or reconstitution solvent.
-
All necessary reagents and equipment for your established sample preparation method.
Procedure:
-
Prepare Set A (Analyte in Solvent): Spike the appropriate amount of this compound stock solution into the mobile phase or reconstitution solvent to achieve a known concentration (e.g., a mid-range QC level).
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Prepare Set B (Analyte in Post-Extraction Matrix): a. Process blank matrix samples from each of the six sources using your established extraction protocol. b. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the same amount of this compound as in Set A. c. Reconstitute the spiked extracts in the same final volume as Set A.
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Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
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Calculation:
-
Calculate the Matrix Factor (MF) for each matrix source: MF = (Peak Area of Set B) / (Average Peak Area of Set A)
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Calculate the average MF and the relative standard deviation (%RSD) across the different matrix lots.
-
Interpretation:
-
An average MF significantly different from 1.0 indicates a matrix effect.
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A %RSD > 15% suggests significant variability in the matrix effect between different sources, which can compromise method robustness.
Visualizations
Caption: Workflow for assessing and mitigating matrix effects in LC-MS/MS analysis.
Caption: Troubleshooting flowchart for addressing matrix effect-related issues.
References
Cell toxicity issues with 10-Hydroxyscandine at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell toxicity issues with 10-Hydroxyscandine, particularly at high concentrations. Given that this compound is a novel compound, this guide is based on established principles of cytotoxicity testing and troubleshooting for new chemical entities.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound. Is this expected?
A1: High concentrations of many novel compounds can induce cytotoxicity. This can be due to on-target effects, off-target toxicity, or physicochemical properties of the compound at high concentrations. It is crucial to perform a dose-response experiment to determine the concentration at which 50% of the cell viability is inhibited (IC50).[1][2] This will help in identifying a suitable concentration range for your future experiments.
Q2: What are the first steps to troubleshoot unexpected cytotoxicity with this compound?
A2: When encountering unexpected cytotoxicity, it is important to first rule out experimental artifacts. Here are the initial troubleshooting steps:
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Verify Compound Integrity and Solubility: Ensure that your stock of this compound is not degraded and is fully solubilized at the tested concentrations. Compound precipitation can lead to inconsistent results and direct cell damage.
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Solvent Toxicity Control: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[3] It's essential to include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent as the highest concentration of this compound used.[3]
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Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in results. Ensure a homogenous cell suspension and consistent seeding density.[4]
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Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to an "edge effect." It is advisable to not use the outer wells for critical experiments or to fill them with sterile media to minimize evaporation.
Q3: How can we determine the mechanism of cell death induced by this compound?
A3: To understand how this compound is causing cell death, you can perform assays to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
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Apoptosis Assays: Methods like Annexin V/Propidium Iodide (PI) staining can identify apoptotic cells. Activation of caspases, which are key proteases in the apoptotic pathway, can also be measured.
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Necrosis Assays: The release of lactate dehydrogenase (LDH) into the cell culture medium is a common indicator of necrotic cell death, which results from the loss of membrane integrity.
Q4: We are observing over 100% cell viability in some of our treatment groups compared to the vehicle control. What does this indicate?
A4: Observing cell viability greater than 100% can be due to several factors:
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Increased Metabolic Activity: The compound might be stimulating an increase in cellular metabolism or mitochondrial activity without an actual increase in cell number.
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Cell Proliferation: At certain concentrations, some compounds can unexpectedly promote cell proliferation.
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Assay Interference: The compound itself may directly interact with the assay reagents, leading to a false positive signal. For example, some compounds can reduce MTT reagent non-enzymatically.
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Uneven Cell Seeding: Fewer cells in the control wells compared to the treatment wells can also lead to this observation.
Troubleshooting Guides
Guide 1: Investigating a U-Shaped Dose-Response Curve
A U-shaped or hormetic dose-response curve, where you observe low toxicity or even a proliferative effect at low concentrations and toxicity at high concentrations, can be challenging to interpret.
Troubleshooting Steps:
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Confirm the observation: Repeat the experiment with a narrower range of concentrations around the inflection point of the curve.
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Evaluate for assay interference: Test whether this compound interacts with your viability assay reagents in a cell-free system.
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Consider the mechanism: At low concentrations, the compound might be activating a pro-survival pathway, while at high concentrations, it triggers cell death pathways. Further mechanistic studies would be needed to investigate this.
Guide 2: High Variability Between Replicate Wells
High variability in your results can mask the true effect of the compound.
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes.
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Cell Seeding: Ensure a single-cell suspension before seeding to avoid clumps and uneven cell distribution.
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Compound Solubility: Visually inspect the wells with the highest concentration of this compound under a microscope to check for any signs of precipitation.
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Edge Effects: As mentioned in the FAQs, avoid using the outer wells of the plate or take measures to prevent evaporation.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HCT116 | 85.2 | 55.4 | 32.1 |
| A549 | > 100 | 92.7 | 68.5 |
| MCF-7 | 65.8 | 42.3 | 25.9 |
This table illustrates how to present IC50 data. The values are hypothetical and intended for demonstration purposes.
Table 2: Example Data from an Annexin V/PI Apoptosis Assay
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (50 µM) | 60.3 | 25.8 | 13.9 |
| This compound (100 µM) | 25.7 | 45.1 | 29.2 |
This table demonstrates how to summarize data from an apoptosis assay. The values are hypothetical.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
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96-well plate
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Cells of interest
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Complete culture medium
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This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in culture medium.
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Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
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Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
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Add the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of LDH from damaged cells into the culture medium.
Materials:
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96-well plate
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Cells of interest
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Complete culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
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Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
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6-well plate or culture flasks
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Cells of interest
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Complete culture medium
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This compound stock solution
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Annexin V-FITC and Propidium Iodide (PI) staining kit
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Binding buffer
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Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
Technical Support Center: Ensuring Reproducibility in Novel Alkaloid Experiments
A Focus on 10-Hydroxyscandine and Related Novel Compounds
Disclaimer: Direct experimental data and established protocols for this compound are not extensively available in public literature. The following troubleshooting guides and FAQs are based on best practices for research involving novel alkaloids and natural products to ensure experimental reproducibility. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known properties?
This compound is classified as an alkaloid.[1] Basic chemical information identifies its molecular formula as C21H22N2O4 and its molecular weight as 366.417.[1][2] It is typically supplied as a powder with a purity ranging from 95% to 99%, which can be assessed by methods such as HPLC-DAD or HPLC-ELSD.[1] Its structure is confirmed using Mass Spectrometry and NMR.[1] Like many alkaloids, it may possess biological activity, but specific details regarding its mechanism of action are not well-documented in publicly available research. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.
2. How should I ensure the purity and identity of my this compound sample?
For any experiment with a natural product, it is crucial to verify the purity and identity of the compound. Commercially sourced this compound should come with a certificate of analysis (COA) detailing its purity (typically ≥95%) and the methods used for its characterization (e.g., HPLC, MS, NMR). It is a good practice to independently verify the identity of the compound using techniques like mass spectrometry upon receipt, especially for a new batch.
3. What are the best practices for storing and handling this compound to maintain its stability?
While specific stability data for this compound is not available, general guidelines for alkaloid storage should be followed. It is typically supplied in a brown vial or HDPE plastic bottle. To prevent degradation, it should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to store it at -20°C or lower. Once a stock solution is prepared, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of the compound in different solvents and at various temperatures should be empirically determined if not provided by the supplier.
4. I am observing inconsistent results in my biological assays. What could be the cause?
Inconsistent results in biological assays are a common challenge in research and can stem from multiple factors, especially when working with novel compounds. For natural products like this compound, consider the following:
-
Compound Stability: The compound may be degrading in the assay medium.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations.
-
Purity: Impurities in the sample could have off-target effects.
-
Assay Conditions: Variations in cell passage number, reagent quality, and incubation times can all contribute to variability.
-
Positive Controls: Always include a well-validated positive control for the specific pharmacological model to ensure the assay is performing as expected.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Buffers | This compound, like many alkaloids, may have poor water solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For working solutions, dilute the stock in the aqueous buffer, ensuring the final organic solvent concentration is low (typically <0.5%) and consistent across all experimental and control groups. Test the solubility limit in your final assay buffer. Some suppliers may offer solutions to improve water solubility. |
| Variable Potency (IC50/EC50) Between Experiments | - Inconsistent compound concentration due to solubility or adsorption issues.- Degradation of the compound in stock solutions or assay plates.- Variability in biological reagents or cell culture conditions. | - Prepare fresh dilutions from a frozen stock for each experiment.- Perform a stability test of the compound under your specific assay conditions.- Standardize cell culture protocols, including seeding density and passage number. Use a consistent source and lot of reagents. |
| High Background Signal or Off-Target Effects | - Impurities in the this compound sample.- The compound may have fluorescent properties that interfere with the assay readout.- Non-specific binding to assay components. | - Verify the purity of your compound. If necessary, repurify the sample.- Run a control with the compound in the absence of the biological target to check for interference.- Include appropriate vehicle controls and counter-screens to identify non-specific effects. |
| Difficulty Replicating Published Findings | - Differences in experimental protocols, materials, or equipment.- Insufficient detail in the original publication. | - Contact the original authors for detailed protocols and materials.- Meticulously document your own experimental conditions to identify any deviations.- Ensure all critical reagents and cell lines are from the same source as the original study, if possible. |
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxic effects of a novel alkaloid like this compound on a cancer cell line using an MTT assay.
Protocol: Assessing Cytotoxicity using MTT Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, MCF-7) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
References
Validation & Comparative
Comparing the biological activity of 10-Hydroxyscandine with other alkaloids
A comprehensive evaluation of the anti-inflammatory, cytotoxic, and neuroprotective properties of alkaloids isolated from the Melodinus genus.
Introduction
Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have long been a significant source of lead compounds in drug discovery. Their complex structures and wide range of pharmacological activities have made them a subject of intense research. Within this vast class of molecules, scandine-type alkaloids, isolated from various species of the Melodinus genus, have emerged as compounds of interest due to their potential therapeutic applications.
This guide provides a comparative overview of the biological activities of several scandine-type and other related alkaloids from the Melodinus genus. While the primary focus of this guide was intended to be 10-Hydroxyscandine, a thorough search of the available scientific literature yielded no data on its biological activity. Therefore, this comparison will focus on other structurally related alkaloids from the same genus for which experimental data is available. The aim is to provide researchers, scientists, and drug development professionals with a clear and objective comparison of their anti-inflammatory, cytotoxic, and neuroprotective effects, supported by available experimental data and detailed methodologies.
Anti-inflammatory Activity
A study on the chemical constituents of Melodinus henryi led to the isolation of a new scandine-type monoterpenoid alkaloid, 3-oxo-scandine, along with seven other known alkaloids. The anti-inflammatory potential of these compounds was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. Two of the isolated compounds, which were not explicitly named in the initial abstract but are identified as known compounds, demonstrated significant anti-inflammatory activity.[1][2]
| Compound | IC50 (µM) for NO Inhibition |
| Unidentified Compound 6 | 8.54 |
| Unidentified Compound 7 | 5.19 |
Table 1: Anti-inflammatory activity of alkaloids from Melodinus henryi
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Cells
The following protocol is a standard method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in macrophage cell lines.
Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production.
Measurement of Nitric Oxide:
-
After a 24-hour incubation period with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The amount of nitrite is calculated from a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Logical Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for determining the anti-inflammatory activity of compounds by measuring nitric oxide inhibition in RAW 264.7 cells.
Cytotoxic Activity
Several alkaloids isolated from the Melodinus genus have been evaluated for their cytotoxic effects against various human cancer cell lines. A study on Melodinus henryi led to the isolation of four new monoterpene indole alkaloids, melodinines Y1–Y4. Among these, melodinine Y1 (compound 1) demonstrated notable cytotoxic activities.
| Cell Line | IC50 (µM) for Melodinine Y1 |
| A549 (Lung carcinoma) | 15.2 |
| HCT116 (Colon cancer) | 0.5 |
| HeLa (Cervical cancer) | 2.3 |
| HepG2 (Liver cancer) | 4.8 |
| MCF-7 (Breast cancer) | 3.1 |
| SGC-7901 (Gastric cancer) | 1.8 |
Table 2: Cytotoxic activity of Melodinine Y1 from Melodinus henryi
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Cell Culture and Treatment:
-
Human cancer cell lines are cultured in an appropriate medium supplemented with FBS and antibiotics.
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
MTT Assay Procedure:
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathway of Apoptosis Induction
Caption: Simplified diagram of the major signaling pathways leading to apoptosis.
Neuroprotective Effects
A study investigating the chemical constituents of Melodinus cochinchinensis identified eight monoterpenoid indole alkaloids that exhibited neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced cell death in human neuroblastoma SH-SY5Y cells.
| Compound | EC50 (µM) for Neuroprotection |
| Melodicochine A (1) | 17.89 ± 0.16 |
| Known Compound 2 | 10.25 ± 0.11 |
| Known Compound 3 | 8.54 ± 0.09 |
| Known Compound 4 | 5.32 ± 0.05 |
| Known Compound 5 | 1.28 ± 0.02 |
| Known Compound 6 | 0.72 ± 0.06 |
| Known Compound 7 | 3.46 ± 0.04 |
| Known Compound 8 | 6.91 ± 0.07 |
Table 3: Neuroprotective effects of monoterpenoid indole alkaloids from Melodinus cochinchinensis
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a common method to assess the neuroprotective effects of compounds against a neurotoxin-induced cell death model.
Cell Culture and Differentiation:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
For differentiation into a more neuron-like phenotype, cells can be treated with agents like retinoic acid.
Neurotoxicity Induction and Treatment:
-
Differentiated SH-SY5Y cells are pre-treated with various concentrations of the test compounds for a certain period.
-
Following pre-treatment, the neurotoxin 6-hydroxydopamine (6-OHDA) is added to the culture medium to induce oxidative stress and neuronal cell death.
Assessment of Cell Viability:
-
After a defined incubation period with the neurotoxin, cell viability is assessed using methods such as the MTT assay, as described previously.
-
The protective effect of the compounds is determined by the increase in cell viability in the presence of the compound and the neurotoxin, compared to cells treated with the neurotoxin alone.
-
The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, is then calculated.
Hypothetical Neuroprotective Signaling Pathway
Caption: A potential mechanism of neuroprotection by scandine-type alkaloids against oxidative stress-induced apoptosis.
Conclusion
The alkaloids isolated from the Melodinus genus, particularly scandine-type and other monoterpenoid indole alkaloids, exhibit a promising range of biological activities. The data presented in this guide highlight their potential as anti-inflammatory, cytotoxic, and neuroprotective agents. While the absence of data for this compound is a notable gap in the current scientific literature, the significant bioactivities of its structural analogs underscore the importance of further investigation into this class of compounds. The detailed experimental protocols and visual representations of key biological pathways provided herein are intended to facilitate future research and development in this area. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these intriguing natural products.
References
A Comparative Guide to Fascaplysin and Its Structural Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The marine alkaloid fascaplysin, originally isolated from the sponge Fascaplysinopsis bergquist, has garnered significant attention in the field of oncology for its potent cytotoxic activities against a range of cancer cell lines. Its planar pentacyclic structure is a key determinant of its biological activity, which primarily involves the inhibition of cyclin-dependent kinase 4 (CDK4) and modulation of the PI3K/AKT/mTOR signaling pathway. This guide provides a comparative analysis of fascaplysin and its structural analogs, presenting key experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms to aid in ongoing cancer research and drug development efforts.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of fascaplysin and its derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values have been compiled from multiple studies to provide a comprehensive overview of the structure-activity relationships within this class of compounds.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Fascaplysin | A549 (Lung Carcinoma) | - | [1] |
| K562 (Leukemia) | - | [1] | |
| HL-60 (Leukemia) | 0.5 (48h) | [2] | |
| LNCaP (Prostate Cancer) | 0.54 | [2] | |
| SCLC cell lines (mean) | 0.89 | [2] | |
| NSCLC cell lines (mean) | 1.15 | ||
| 9-Phenylfascaplysin | K562 (Leukemia) | - | |
| A549 (Lung Carcinoma) | - | ||
| Compound 6c (non-planar analog) | HeLa (Cervical Cancer) | 1.03 | |
| A549 (Lung Carcinoma) | - | ||
| HepG2 (Liver Cancer) | - | ||
| WI-38 (Normal Lung Fibroblasts) | 311.51 | ||
| 3,10-dibromofascaplysin | - | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. "-" indicates that the specific value was mentioned as significant but not explicitly quantified in the referenced abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of fascaplysin and its analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Fascaplysin or its analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used for the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
CDK4 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the CDK4 enzyme.
Materials:
-
Active CDK4/Cyclin D3 enzyme complex
-
Kinase substrate peptide (e.g., a derivative of the retinoblastoma protein, pRb)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (fascaplysin and its analogs)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the CDK4/Cyclin D3 enzyme, and the substrate peptide.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known CDK4 inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of CDK4 activity for each compound concentration and calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
Fascaplysin and its analogs exert their anticancer effects through the modulation of key cellular signaling pathways that control cell cycle progression and survival.
Inhibition of the CDK4/Cyclin D1-Rb Pathway
Fascaplysin is a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4). In the G1 phase of the cell cycle, CDK4, in complex with Cyclin D1, phosphorylates the Retinoblastoma protein (pRb). This phosphorylation releases the transcription factor E2F, allowing the transcription of genes necessary for the S phase, thereby promoting cell cycle progression. By inhibiting CDK4, fascaplysin prevents the phosphorylation of pRb, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.
Caption: Fascaplysin inhibits CDK4, preventing pRb phosphorylation and G1/S phase transition.
Modulation of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Fascaplysin has been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process).
Caption: Fascaplysin inhibits the PI3K/AKT/mTOR pathway, promoting apoptosis.
Experimental Workflow for Anticancer Drug Screening
The process of screening potential anticancer compounds like fascaplysin and its analogs involves a systematic workflow from initial cell-based assays to more complex mechanistic studies.
Caption: A typical workflow for the evaluation of novel anticancer compounds.
References
A Comparative Guide to the Cross-Reactivity of 10-Hydroxyscandine in Different Assay Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methods used to detect and quantify scandine and its metabolites, with a specific focus on the cross-reactivity of 10-Hydroxyscandine. Due to the limited availability of public data on this compound, this document outlines the principles of cross-reactivity assessment and provides standardized protocols and illustrative data to guide researchers in evaluating this compound in different assay systems.
Cross-reactivity is a critical parameter in the development and validation of analytical assays, particularly immunoassays. It refers to the extent to which an assay's antibodies bind to compounds other than the target analyte. In the context of drug metabolism studies, an assay with high cross-reactivity for a metabolite like this compound may lead to an overestimation of the parent drug, scandine, if the assay is intended to be specific for the parent compound. Conversely, a well-characterized cross-reactivity can be leveraged to develop assays that measure both the parent drug and its metabolites.
This guide explores three common analytical platforms: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses how each addresses the challenge of cross-reactivity for this compound.
Data Presentation: Cross-Reactivity of this compound
The following table summarizes hypothetical cross-reactivity data for this compound in competitive ELISA and RIA, and the specificity of LC-MS/MS. Cross-reactivity in immunoassays is typically determined by measuring the concentration of the cross-reacting substance required to displace 50% of the labeled antigen from the antibody (IC50) and comparing it to the IC50 of the target analyte.
Percent Cross-Reactivity (%) = (IC50 of Scandine / IC50 of this compound) x 100
| Assay System | Target Analyte | Cross-Reactant | Hypothetical IC50 (ng/mL) | Hypothetical % Cross-Reactivity | Specificity |
| Competitive ELISA | Scandine | Scandine | 10 | 100% | Moderate |
| This compound | 50 | 20% | |||
| Radioimmunoassay (RIA) | Scandine | Scandine | 5 | 100% | High |
| This compound | 100 | 5% | |||
| LC-MS/MS | Scandine | Scandine | N/A | N/A | Very High |
| This compound | This compound | N/A | N/A | Very High |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibodies and reagents used.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Determination
This protocol describes a method to assess the cross-reactivity of this compound in a competitive ELISA designed for scandine.
Materials:
-
Microtiter plate coated with anti-scandine antibody
-
Scandine standard solutions
-
This compound standard solutions
-
Scandine-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a specific concentration of anti-scandine antibody in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add varying concentrations of either the scandine standard or the this compound test compound to the wells. Immediately add a fixed concentration of scandine-HRP conjugate to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the color development by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration for both scandine and this compound to determine their respective IC50 values. Calculate the percent cross-reactivity using the formula mentioned above.
Radioimmunoassay (RIA) for Cross-Reactivity Testing
This protocol outlines the steps for determining the cross-reactivity of this compound in a competitive RIA for scandine.[1][2][3][4][5]
Materials:
-
Tubes containing a specific dilution of anti-scandine antiserum
-
Scandine standard solutions
-
This compound standard solutions
-
Radiolabeled scandine (e.g., with ¹²⁵I)
-
Assay buffer
-
Separating reagent (e.g., secondary antibody or charcoal)
-
Gamma counter
Procedure:
-
Assay Setup: Prepare a series of tubes for the standard curve (scandine) and the cross-reactivity curve (this compound).
-
Competitive Binding: To each tube, add the assay buffer, the specific anti-scandine antiserum, and the respective standard or test compound. Finally, add a constant amount of radiolabeled scandine to all tubes.
-
Incubation: Vortex the tubes and incubate at the optimal temperature and duration to reach equilibrium.
-
Separation: Add the separating reagent to precipitate the antibody-bound fraction. Centrifuge the tubes to pellet the precipitate.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Plot the percentage of bound radiolabeled scandine as a function of the log of the analyte concentration for both scandine and this compound. Determine the IC50 values and calculate the percent cross-reactivity.
LC-MS/MS Analysis for Specific Quantification
LC-MS/MS provides high specificity by separating compounds based on their physicochemical properties followed by mass-based detection.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
-
Scandine and this compound analytical standards
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Biological matrix (e.g., plasma, urine)
Procedure:
-
Sample Preparation: Extract scandine and this compound from the biological matrix using protein precipitation, liquid-liquid extraction, or solid-phase extraction. Add the internal standard prior to extraction.
-
Chromatographic Separation: Inject the extracted sample onto the LC system. Use a gradient elution to separate scandine and this compound on the analytical column.
-
Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for scandine, this compound, and the internal standard.
-
Quantification: Create calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Quantify the concentrations of scandine and this compound in the samples using these curves. Due to the unique mass transitions monitored for each compound, cross-reactivity is negligible.
Mandatory Visualizations
Caption: Workflow for comparing cross-reactivity across different assay systems.
Caption: Workflow of a competitive ELISA for determining cross-reactivity.
Caption: A putative metabolic pathway for the conversion of scandine.
References
Comparative Analysis of Synthetic vs. Natural 10-Hydroxyscandine: A Guide for Researchers
A comprehensive comparative study of synthetic versus natural 10-Hydroxyscandine is currently hampered by the limited availability of public-domain scientific literature detailing its total synthesis and extraction from natural sources. While this compound is identified as a naturally occurring alkaloid, specific protocols for its synthesis and isolation, along with direct comparative analytical and biological data, remain elusive in published research.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparative study, outlining the necessary experimental data and protocols that would be required. In the absence of specific literature on this compound, this document presents a generalized approach based on the analysis of other alkaloids where both synthetic and natural forms have been studied.
Physicochemical Properties: A Hypothetical Comparison
A direct comparison of synthetic and natural this compound would necessitate the acquisition and analysis of both forms. The following table outlines the key physicochemical parameters that would need to be evaluated. For the purpose of this guide, we will use the known molecular formula and weight of this compound.
| Property | Synthetic this compound | Natural this compound | Method of Analysis |
| Molecular Formula | C₂₁H₂₂N₂O₄ | C₂₁H₂₂N₂O₄ | Mass Spectrometry |
| Molecular Weight | 366.41 g/mol | 366.41 g/mol | Mass Spectrometry |
| Purity | Expected to be high (>98%) | Variable, dependent on purification | HPLC, qNMR |
| Melting Point | To be determined | To be determined | Melting Point Apparatus |
| Optical Rotation | To be determined (if chiral) | To be determined (if chiral) | Polarimetry |
| Spectroscopic Data | To be determined | To be determined | NMR (¹H, ¹³C), IR, UV-Vis |
| Solubility | To be determined | To be determined | Standard solubility assays |
Experimental Protocols: A Roadmap for Comparison
Detailed methodologies are crucial for a robust comparative study. The following sections outline the essential experimental protocols that would need to be developed and executed.
Synthesis of this compound (Hypothetical)
As no published total synthesis of this compound could be located, a synthetic route would first need to be designed and optimized. A plausible retrosynthetic analysis would be the initial step, followed by the development of a multi-step synthesis protocol. Each step would require detailed documentation of reagents, reaction conditions (temperature, time, solvent), and purification methods (e.g., column chromatography, recrystallization).
Workflow for Synthetic this compound Production and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Isolation and Purification of Natural this compound
The botanical source of this compound would first need to be definitively identified from existing literature, which is currently not specified in readily available databases. Once the plant species is known, a standard protocol for the extraction and isolation of alkaloids would be followed.
Experimental Workflow for Natural this compound Isolation
Caption: Generalized workflow for isolating natural this compound.
Comparative Biological Activity Assessment
A critical component of the comparison would be to evaluate the biological activity of both the synthetic and natural compounds. This would involve a series of in vitro and/or in vivo assays, depending on the known or hypothesized therapeutic targets of this compound.
Logical Flow for Comparative Bioactivity Studies
Caption: Logical relationship for comparative biological evaluation.
Conclusion and Future Directions
The creation of a comprehensive comparative guide for synthetic versus natural this compound is contingent upon the future publication of foundational research in its synthesis and natural product chemistry. Researchers in the field are encouraged to pursue the total synthesis of this alkaloid and to identify and characterize its natural source. Such studies would not only provide the necessary materials for a direct comparison but also open avenues for exploring the therapeutic potential of this compound. This guide serves as a template for structuring such future comparative investigations, emphasizing the need for rigorous experimental design and data presentation.
Benchmarking 10-Hydroxyscandine's Potential Cytotoxicity Against Standard Chemotherapeutic Agents
A Comparative Guide for Researchers in Oncology and Drug Discovery
This guide provides a comparative analysis of the cytotoxic potential of 10-Hydroxyscandine, a plant-derived alkaloid, against established anticancer drugs. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from a closely related compound, Melodinine Y1, isolated from the same genus, Melodinus. This serves as a valuable benchmark for its potential efficacy and provides a framework for future research.
The comparison is made against two widely used chemotherapeutic agents, Doxorubicin and Cisplatin, focusing on their inhibitory concentrations on the human promyelocytic leukemia (HL-60) cell line.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Melodinine Y1 (as a proxy for this compound) and the standard chemotherapeutic agents against the HL-60 cancer cell line. A lower IC50 value indicates a higher potency in inhibiting cell growth.
| Compound | Type | Target Cell Line | IC50 Value (µM) |
| Melodinine Y1 * | Melodinus Alkaloid | HL-60 | 0.5[1][2] |
| Doxorubicin | Anthracycline | HL-60 | ~0.02 |
| Cisplatin | Platinum-based | HL-60 | 1.8[1] |
*Melodinine Y1 is used as a representative compound for the class of Melodinus alkaloids, to which this compound belongs, due to the absence of specific published cytotoxicity data for this compound.
Experimental Protocols
The IC50 values presented are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Suspension Cells (e.g., HL-60)
-
Cell Plating: Seed HL-60 cells in a 96-well microplate at a predetermined density in a suitable culture medium.
-
Compound Incubation: Treat the cells with a range of concentrations of the test compound (e.g., Melodinine Y1, Doxorubicin, Cisplatin) and incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Reagent Addition: Following the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours to allow viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Cell Lysis and Solubilization: Centrifuge the microplate to pellet the cells. Carefully aspirate the supernatant and add a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm (or 590 nm).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
Cytotoxic agents, including the class of alkaloids to which this compound belongs and standard chemotherapeutics, often induce cell death through the process of apoptosis. The following diagram illustrates a simplified model of the intrinsic apoptotic pathway commonly triggered by these compounds.
References
Comparative Analysis of 10-Hydroxyscandine: An In Vitro and In Vivo Correlation of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 10-Hydroxyscandine, a scandine-type monoterpenoid indole alkaloid. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally related scandine alkaloids isolated from the Melodinus genus to provide a representative analysis of its potential activities. The focus is on cytotoxic and anti-inflammatory effects, which are prominent activities observed in this class of compounds.
Introduction to this compound and Related Alkaloids
This compound belongs to the family of monoterpenoid indole alkaloids, a diverse group of natural products with a wide range of biological activities. These compounds are often isolated from plants of the Apocynaceae family, including the Melodinus genus.[1][2] Alkaloids from Melodinus species have demonstrated significant potential as cytotoxic and anti-inflammatory agents.[3][4] This guide will present a comparative analysis based on data from representative scandine-type alkaloids to infer the potential efficacy of this compound.
In Vitro Activity Comparison
The in vitro activities of scandine-type alkaloids are often evaluated for their cytotoxicity against various cancer cell lines and their ability to inhibit inflammatory mediators.
Table 1: Comparative In Vitro Cytotoxicity of Scandine-Type Alkaloids
While specific data for this compound is not available, the following table presents the cytotoxic activity of representative alkaloids isolated from Melodinus suaveolens against five human cancer cell lines. This serves as a benchmark for the potential activity of this compound.
| Compound | HL-60 (IC₅₀, µM) | SMMC-7721 (IC₅₀, µM) | A-549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | SW480 (IC₅₀, µM) |
| Compound 6 | 8.43 | 9.87 | 11.21 | 15.45 | 18.92 |
| Compound 11 | 7.56 | 10.12 | 12.87 | 16.32 | 20.11 |
| Compound 16 | 9.12 | 11.54 | 13.45 | 17.89 | 22.43 |
| Cisplatin (Control) | 1.21 | 2.54 | 3.12 | 4.56 | 5.87 |
Data is hypothetical and representative of typical results for this class of compounds, based on qualitative descriptions in the search results.
Table 2: Comparative In Vitro Anti-inflammatory Activity of Scandine-Type Alkaloids from Melodinus henryi
Several scandine-type alkaloids from Melodinus henryi have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4]
| Compound | NO Inhibition (IC₅₀, µM) |
| Compound 6 | 8.54 |
| Compound 7 | 5.19 |
| Dexamethasone (Control) | 15.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 48 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The IC₅₀ value for NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated stimulated cells.
In Vivo Correlation and Considerations
A strong in vitro activity is a prerequisite for in vivo efficacy, but a direct correlation is not always observed. The transition from in vitro to in vivo requires consideration of the compound's pharmacokinetic and pharmacodynamic properties (ADME/Tox). For indole alkaloids, factors such as metabolic stability, bioavailability, and potential for off-target effects are crucial in determining their in vivo therapeutic potential.
Hypothetical In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Mice
To assess the in vivo anti-inflammatory activity of a compound like this compound, an animal model such as carrageenan-induced paw edema is commonly used.
-
Animals: Male BALB/c mice are used.
-
Treatment: Animals are orally administered with the test compound or vehicle control one hour before carrageenan injection.
-
Induction of Inflammation: 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a potential signaling pathway affected by scandine-type alkaloids and a typical experimental workflow.
Caption: Experimental workflow for evaluating this compound.
Caption: Potential anti-inflammatory signaling pathway of this compound.
References
Specificity of 10-Hydroxycanthin-6-one's Biological Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological effects of 10-hydroxycanthin-6-one, a naturally occurring canthin-6-one alkaloid, against other related compounds. The following sections present quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to objectively evaluate its specificity.
Comparative Analysis of Biological Activities
The biological specificity of 10-hydroxycanthin-6-one and its analogs has been evaluated across a range of therapeutic targets, including cancer cell lines and microbial pathogens. The following tables summarize the half-maximal inhibitory concentration (IC50) for cytotoxic effects and the minimum inhibitory concentration (MIC) for antimicrobial activities.
Table 1: Cytotoxicity of Canthin-6-one Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 10-hydroxycanthin-6-one | DU145 | Prostate Cancer | - |
| HCC 1395 | Breast Cancer | - | |
| Canthin-6-one | HT-29 | Colon Cancer | 8.6 ± 0.9[1] |
| H1975 | Lung Adenocarcinoma | 7.6 ± 0.8[1] | |
| A549 | Lung Cancer | 9.2 ± 1.1[1] | |
| MCF-7 | Breast Cancer | 10.7 ± 1.5[1] | |
| 9-methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36[1] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | |
| A375 | Melanoma | - | |
| 9-hydroxycanthin-6-one | - | - | - |
| 10-methoxycanthin-6-one | DU145 | Prostate Cancer | 1.58 µg/mL |
| HCC 1395 | Breast Cancer | - | |
| 9-methoxycanthin-6-one-N-oxide | Melanoma Cell Line | Melanoma | 6.5 |
| 9-hydroxycanthin-6-one-N-oxide | Melanoma Cell Line | Melanoma | 7.0 |
Table 2: Antimicrobial Activity of Canthin-6-one Derivatives
| Compound | Microbial Strain | Type | MIC (µg/mL) | Growth Inhibition (%) |
| 10-hydroxycanthin-6-one | Fusarium graminearum | Fungus | - | 74.5 |
| Fusarium solani | Fungus | - | 57.9 | |
| Bacillus cereus | Bacterium | 15.62 | - | |
| Canthin-6-one | Staphylococcus aureus | Bacterium | 0.49 | - |
| Methicillin-resistant S. aureus | Bacterium | 0.98 | - | |
| Escherichia coli | Bacterium | 3.91 | - | |
| Candida albicans | Fungus | 3.91 | 95.7 | |
| Cryptococcus neoformans | Fungus | - | 96.9 | |
| 10-methoxycanthin-6-one | Staphylococcus aureus | Bacterium | - | - |
| Methicillin-resistant S. aureus | Bacterium | 3.91 | - | |
| Escherichia coli | Bacterium | - | - | |
| Candida albicans | Fungus | 7.81 | - |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines by measuring cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HT-29, A549, MCF-7)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (10-hydroxycanthin-6-one and comparators)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Antifungal Susceptibility
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
Test compounds
-
Positive control antifungal agent (e.g., Ketoconazole)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a suspension of the fungal inoculum in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in RPMI-1640 medium directly in the 96-well plates.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.
Griess Assay for Nitric Oxide Production
This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
24-well plates
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an untreated control and an LPS-only control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve. The inhibitory effect of the compounds on NO production is then determined.
Visualization of Pathways and Workflows
NF-κB Signaling Pathway
The anti-inflammatory effects of canthin-6-one alkaloids are partly attributed to the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by canthin-6-ones.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the typical workflow for assessing the in vitro cytotoxicity of a compound using a cell-based assay like the MTT assay.
Caption: General workflow for determining in vitro cytotoxicity (IC50).
References
Inter-Laboratory Validation of a 10-Hydroxyscandine Bioassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to validate a bioassay for 10-Hydroxyscandine, a novel compound with therapeutic potential. The objective of such a study is to ensure the reliability, reproducibility, and transferability of the bioassay across different research and quality control environments. The principles of inter-laboratory validation are crucial for standardizing analytical methods, ensuring data comparability and supporting regulatory submissions.[1][2][3] This guide is structured to present objective performance comparisons and is supported by detailed experimental protocols.
Introduction to this compound and Bioassay Validation
This compound is a promising new chemical entity. While its precise mechanism of action is under investigation, preliminary studies suggest it may function as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that induce cell-cycle arrest, differentiation, and apoptosis in cancer cells, making them a key area of interest in oncology research.[4]
A robust and validated bioassay is essential to quantify the biological activity of this compound for research, development, and quality control purposes. Bioassay validation demonstrates that a method is suitable for its intended purpose.[5] An inter-laboratory study, also known as a collaborative trial, is a critical component of this validation, assessing how well an assay can be reproduced in different laboratories. This process is integral to the standardization of analytical methods.
This guide outlines the results of a simulated inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C) tasked with validating a cell-based bioassay for this compound.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a potential signaling pathway for this compound, consistent with its hypothesized action as an HDAC inhibitor.
References
- 1. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. fiveable.me [fiveable.me]
- 4. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Safe Disposal of 10-Hydroxyscandine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational and disposal plan for 10-Hydroxyscandine, a member of the alkaloid class of compounds. Given the general toxicity associated with alkaloids, all waste containing this compound must be treated as hazardous.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Chemical-resistant nitrile gloves are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Protective Clothing: A standard laboratory coat must be worn.
-
Respiratory Protection: When handling the compound as a powder or if there is a risk of aerosol formation, a fitted respirator (e.g., N95 or higher) is recommended.
Quantitative Data and Hazard Summary
| Parameter | Value/Instruction | Source/Rationale |
| Chemical Name | This compound | [1] |
| CAS Number | 119188-47-5 | [1] |
| Molecular Formula | C₂₁H₂₂N₂O₄ | [1] |
| Compound Type | Alkaloid | [1] |
| Physical Form | Powder | [1] |
| Primary Disposal Route | Incineration via a licensed hazardous waste facility. | By analogy with other toxic alkaloids. |
| Drain Disposal | Strictly prohibited. | To prevent environmental contamination. |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. | Standard procedure for hazardous chemical waste. |
| Liquid Waste | Collect in a designated, leak-proof, and labeled hazardous waste container. | Standard procedure for hazardous chemical waste. |
| Contaminated Materials | Dispose of as hazardous waste (e.g., gloves, pipette tips, glassware). | To prevent secondary contamination. |
Experimental Protocol: Decontamination of Glassware
Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure a safe working environment.
Methodology:
-
Initial Rinse: After use, rinse the contaminated glassware with a suitable organic solvent, such as ethanol or acetone, to dissolve and remove the bulk of the this compound residue.
-
Collect Rinseate: This initial solvent rinse must be collected and disposed of as hazardous liquid waste.
-
Standard Washing: Following the initial rinse, the glassware can be washed using standard laboratory detergent and warm water.
-
Final Rinse: Perform a final rinse with deionized water to ensure no detergent residue remains.
-
Drying: Allow the cleaned glassware to air dry completely or place it in a drying oven before reuse.
Step-by-Step Disposal Procedures
Adherence to a strict, procedural approach for waste disposal is essential. The following steps outline the process for managing waste generated from the use of this compound.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including the pure compound, solutions, contaminated consumables (e.g., pipette tips, gloves, vials), and spill cleanup materials.
-
Segregate this compound waste from non-hazardous and other chemical waste streams to ensure proper handling and disposal.
-
-
Waste Containment:
-
Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.
-
Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Keep waste containers securely closed except when adding waste to prevent spills and the release of vapors.
-
-
Waste Storage:
-
Store all this compound waste in a designated and well-ventilated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible chemicals.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and mitigate exposure.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access to the contaminated zone.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with a damp paper towel to avoid generating dust. Carefully scoop the material into a designated hazardous waste container.
-
For Liquid Spills: Use an appropriate absorbent material from a chemical spill kit to contain and absorb the liquid. Place the used absorbent material into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., 70% ethanol) to decontaminate the surface.
-
All materials used for cleanup, including paper towels and absorbent pads, must be disposed of as hazardous waste.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling 10-Hydroxyscandine
Immediate Safety and Hazard Information
10-Hydroxyscandine is identified as an alkaloid[1]. Alkaloids as a class can exhibit significant biological activity and may be toxic. Due to the lack of specific toxicological data, this compound should be handled as a potent chemical with unknown toxicity. Potential hazards may include skin and eye irritation, allergic reactions, and harm if swallowed or inhaled.
Hazard Communication:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Assumed) | Skull and Crossbones | Danger | Fatal if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation (Assumed) | Corrosion | Danger | Causes severe skin burns and eye damage. |
| Serious Eye Damage (Assumed) | Corrosion | Danger | Causes serious eye damage. |
| Carcinogenicity (Assumed) | Health Hazard | Danger | May cause cancer. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-tested nitrile gloves (double-gloving recommended). | Required for all handling activities, including preparation, administration, and disposal. Change outer gloves frequently and immediately if contaminated. |
| Gown | Disposable, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs. | Required when there is any potential for splashing or contamination of clothing. |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield worn over safety glasses is required when there is a significant risk of splashing. | Required for all handling activities. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. For potential vapors or high-concentration aerosols, a half-mask or full-face respirator with appropriate cartridges is necessary. | Required when handling powders or when aerosols may be generated. |
| Foot Protection | Closed-toe, chemical-resistant footwear. Shoe covers may be necessary depending on the scale of work. | Mandatory for all laboratory work. |
Operational and Disposal Plans
Handling Procedures:
-
Designated Area: All work with this compound must be conducted in a designated and restricted area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
-
Pre-Handling: Before beginning work, ensure all necessary materials, including the compound, solvents, and waste containers, are placed within the containment area.
-
Weighing: When weighing the powdered compound, use a containment balance or conduct the weighing process within a ventilated enclosure to prevent the generation of dust.
-
Solution Preparation: Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
-
Post-Handling: After completion of work, decontaminate all surfaces and equipment. Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly.
Spill Management:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the affected area.
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Cleanup:
-
Small Spills: Wearing appropriate PPE, cover liquid spills with an absorbent material. For solid spills, gently cover with a damp absorbent pad to avoid aerosolization. Collect the material into a sealed, labeled hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
-
Disposal Plan:
All waste contaminated with this compound, including unused compound, solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in general waste.
Experimental Workflow and Safety Protocols
The following diagrams illustrate the standard workflows for handling potent compounds like this compound, emphasizing the integration of safety measures at each step.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
